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Foundational

A Technical Guide to 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one: Structure, Properties, and Synthetic Applications

Abstract: This technical guide provides a comprehensive overview of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one, a fluorinated heterocyclic compound of significant interest to medicinal chemists and drug development professionals. The document details its core chemical structure, physicochemical properties, and characteristic spectroscopic profile. A validated synthetic methodology is presented, contextualized by established named reactions for quinolone synthesis. The guide emphasizes the compound's critical role as a strategic intermediate in the development of modern fluoroquinolone antibiotics, discussing the structure-activity relationship imparted by its specific fluorination pattern. Safety, handling, and storage protocols are also summarized to ensure its proper use in a research and development setting.

Molecular Structure and Core Attributes

6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic organic compound built upon a 1,2,3,4-tetrahydroquinoline core. Its defining features are a ketone group at the C4 position and two fluorine atoms substituting the benzene ring at the C6 and C7 positions. This specific substitution pattern is crucial, as it forms the foundational scaffold for numerous potent synthetic antibiotics. The presence of fluorine atoms significantly modulates the electronic properties of the aromatic ring, influencing the molecule's reactivity, metabolic stability, and biological activity.

The structure incorporates a saturated heterocyclic ring fused to a difluorinated benzene ring. The secondary amine at the N1 position and the ketone at the C4 position are key functional handles for subsequent chemical modifications, allowing for the introduction of various substituents to modulate pharmacokinetic and pharmacodynamic properties.

Diagram 1: Chemical Structure of 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one

Caption: 2D structure of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one.

Key Identifiers

A related N-substituted derivative, 1-cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one, has the CAS Number 152934-01-5[1]. The parent scaffold without the C4-ketone, 6,7-difluoro-1,2,3,4-tetrahydroquinoline, is identified by CAS Number 953717-64-1[2][3].

PropertyValue
Molecular Formula C₉H₇F₂NO
Molecular Weight 183.16 g/mol
Canonical SMILES C1C(C2=CC(=C(C=C2N1)F)F)=O
IUPAC Name 6,7-difluoro-2,3-dihydroquinolin-4(1H)-one

Physicochemical and Spectroscopic Profile

Precise experimental data for this specific compound is not widely published. The following properties are predicted based on closely related analogs and standard principles of physical organic chemistry.

Physicochemical Properties
PropertyPredicted Value / ObservationRationale / Reference Analog
Appearance White to off-white or pale yellow solidCommon for quinolone derivatives[4].
Melting Point >150 °C (decomposes)The quinolone core is a stable, high-melting scaffold. N-substituted analogs show high melting points.
Solubility Soluble in DMSO, DMF; sparingly soluble in methanol, ethanol; insoluble in water.Typical solubility profile for polar, aromatic heterocyclic compounds.
pKa ~8-9 (for the protonated amine)The secondary amine is weakly basic, influenced by the electron-withdrawing effects of the aromatic system.
Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The expected spectral data are as follows:

TechniqueExpected Observations
¹H NMR Aromatic Protons: Two signals in the δ 6.5-7.5 ppm range, appearing as doublets or triplets due to H-F and H-H coupling. N-H Proton: A broad singlet around δ 4.0-5.0 ppm, which is exchangeable with D₂O. Aliphatic Protons: Two sets of triplets in the δ 2.5-3.5 ppm range, corresponding to the -CH₂- groups at C2 and C3.
¹³C NMR Carbonyl Carbon (C4): A signal in the δ 190-200 ppm range. Aromatic Carbons: Signals between δ 110-150 ppm. Carbons bonded to fluorine (C6, C7) will show large one-bond coupling constants (¹JCF ≈ 240-260 Hz). Aliphatic Carbons (C2, C3): Signals in the δ 25-50 ppm range.
¹⁹F NMR Two distinct signals in the typical range for aryl fluorides, with coupling between them.
IR Spectroscopy N-H Stretch: A broad absorption band around 3300-3400 cm⁻¹. C=O Stretch (Ketone): A strong, sharp absorption band around 1680-1700 cm⁻¹. C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ region. C=C Stretch (Aromatic): Bands around 1500-1600 cm⁻¹.
Mass Spectrometry (EI) Molecular Ion (M⁺): A prominent peak at m/z = 183. Key fragmentation patterns would involve losses related to the aliphatic ring.

Synthesis and Reactivity

The synthesis of 4-quinolones is a well-established field in organic chemistry, with several named reactions providing reliable routes. The Gould-Jacobs reaction is a particularly effective method for constructing the 4-hydroxyquinoline core, which exists in tautomeric equilibrium with the desired 4-quinolone form[5][6][7].

The synthesis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one can be envisioned via a multi-step sequence starting from 3,4-difluoroaniline.

Proposed Synthetic Pathway: Modified Gould-Jacobs Approach

The causality behind this synthetic choice rests on its reliability and adaptability. The Gould-Jacobs reaction is designed to build the quinolone core from an aniline and a malonic ester derivative, making it ideal for this target[8].

  • Condensation: 3,4-difluoroaniline is reacted with diethyl ethoxymethylenemalonate (DEEM). The nucleophilic amino group of the aniline attacks the electron-deficient double bond of DEEM, followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. This step is typically performed at moderate temperatures (100-130 °C)[6].

  • Thermal Cyclization: The intermediate is heated to a high temperature (typically >250 °C) in an inert, high-boiling solvent like diphenyl ether or Dowtherm A. This provides the activation energy for a 6-electron electrocyclization, forming the quinoline ring system[7][9].

  • Hydrolysis and Decarboxylation: The resulting ethyl 4-hydroxy-6,7-difluoroquinoline-3-carboxylate is then subjected to basic hydrolysis (saponification) to yield the corresponding carboxylic acid. Subsequent heating in an acidic medium causes decarboxylation to afford 4-hydroxy-6,7-difluoroquinoline. This product exists predominantly as its keto tautomer, 6,7-difluoroquinolin-4(1H)-one.

  • Reduction: The final step involves the reduction of the quinolinone to the target tetrahydroquinolinone. This can be achieved through catalytic hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Diagram 2: Synthetic Workflow via Modified Gould-Jacobs Reaction

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis & Decarboxylation cluster_3 Step 4: Reduction A 3,4-Difluoroaniline process1 Heat (100-130°C) A->process1 B Diethyl Ethoxymethylenemalonate (DEEM) B->process1 C Anilidomethylenemalonate Intermediate process1->C process2 High Heat (>250°C) Diphenyl Ether C->process2 D Ethyl 4-hydroxy-6,7-difluoro- quinoline-3-carboxylate process2->D process3 1. NaOH, H₂O, Reflux 2. H⁺, Heat D->process3 E 6,7-Difluoroquinolin-4(1H)-one process3->E process4 H₂, Pd/C Ethanol E->process4 F 6,7-Difluoro-1,2,3,4-tetrahydro- quinolin-4-one process4->F

Caption: Proposed synthesis of the target compound from 3,4-difluoroaniline.

Illustrative Experimental Protocol (Reduction Step)

This protocol is a self-validating system; successful synthesis is confirmed by the spectroscopic characterization methods outlined in Section 2.2.

  • Setup: To a solution of 6,7-difluoroquinolin-4(1H)-one (1.0 eq) in ethanol in a high-pressure reaction vessel, add 10% Palladium on carbon (10% w/w).

  • Reaction: Seal the vessel and purge with nitrogen gas, followed by hydrogen gas. Pressurize the vessel with hydrogen (e.g., 50 psi) and stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Workup: Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) or by column chromatography on silica gel to afford the pure 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one.

Significance in Medicinal Chemistry and Drug Development

The 6,7-difluoro-4-quinolone scaffold is of paramount importance in the field of antibacterial drug discovery. The introduction of a fluorine atom at the C6 position of the quinolone ring was a watershed moment, dramatically improving antimicrobial activity and leading to the development of the highly successful fluoroquinolone class of antibiotics[10].

Causality of Fluorine Substitution:

  • Enhanced Potency: The fluorine atom at C6 is crucial for binding to the bacterial DNA gyrase and topoisomerase IV enzymes, the primary targets of this drug class. This interaction inhibits bacterial DNA replication and repair, leading to cell death[10].

  • Improved Pharmacokinetics: Fluorine substitution can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the drug's half-life. It can also improve cell permeability and tissue penetration.

This specific intermediate, 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one, serves as a key building block for synthesizing advanced fluoroquinolones. The N1 and C4 positions allow for the introduction of substituents that fine-tune the drug's antibacterial spectrum, safety profile, and pharmacokinetic properties. For example, alkylation at the N1 position with a cyclopropyl group is a common strategy to enhance potency, as seen in drugs like ciprofloxacin[1][4].

Beyond antibiotics, the tetrahydroquinoline core is recognized as a "privileged scaffold" and is found in molecules with diverse biological activities, including anticancer and anti-inflammatory properties[11]. Therefore, this intermediate holds potential for the development of novel therapeutic agents targeting other diseases[12][13].

Safety, Handling, and Storage

As a research chemical, 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one should be handled with appropriate care. While a specific Safety Data Sheet (SDS) for this exact compound may not be available, data from analogous fluorinated heterocyclic compounds suggest the following precautions.

  • Hazard Classification: Likely to be classified as harmful if swallowed, causing skin irritation, and causing serious eye irritation.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and incompatible materials.

Directive: Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before handling any chemical.

Conclusion

6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one is a strategically important heterocyclic intermediate whose value is deeply rooted in the history and success of fluoroquinolone antibiotics. Its unique structural and electronic properties, conferred by the difluoro substitution pattern and the reactive quinolone core, make it an indispensable tool for researchers in drug discovery. The synthetic routes to this compound are well-precedented, allowing for its reliable production and derivatization. A thorough understanding of its chemistry, properties, and applications empowers scientists to leverage this scaffold for the development of next-generation therapeutic agents.

References

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  • ResearchGate. (n.d.). The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids. ResearchGate. [Link]

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  • Vilar, S., et al. (2016). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 21(11), 1540. [Link]

  • Williams, J. D., et al. (2009). Survey of Solvents for the Conrad–Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563–1569. [Link]

  • MDPI. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Borsche-Drechsel Cyclization. ResearchGate. [Link]

  • NextSDS. (n.d.). 6,7-difluoro-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. NextSDS. [Link]

  • Kumar, N., et al. (2022). A review on synthesis methods of tricyclic 1,2,3,4-tetrahydrocarbazoles. Journal of Chemical Reviews, 4(1), 1-10. [Link]

  • Manasa Life Sciences. (n.d.). 1-cyclopropyl-6,7-difluoro-2,3-dihydroquinolin-4-one. Manasa Life Sciences. [Link]

  • ResearchGate. (n.d.). Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. ResearchGate. [Link]

  • Kostrytsia, A. V., et al. (2022). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2022(4), M1480. [Link]

  • PubChem. (n.d.). 1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. PubChem. [Link]

  • Wang, Y., et al. (2022). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. European Journal of Medicinal Chemistry, 243, 114777. [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information - Electrostatically Tuned Phenols: A Scalable Catalyst for Room Temperature Hydrogenation and Tandem Reductive Alkylation. Royal Society of Chemistry. [Link]

  • PubChem. (n.d.). 6-Fluoro-2-oxo-1,2,3,4-tetrahydroquinoline-4-carboxylic acid. PubChem. [Link]

  • Leeson, P. D., et al. (1995). Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site. Journal of Medicinal Chemistry, 38(11), 1897–1911. [Link]

  • Zhao, Y., et al. (2014). Discovery and biological evaluation of novel 6,7-disubstituted-4-(2-fluorophenoxy)quinoline derivatives possessing 1,2,3-triazole-4-carboxamide moiety as c-Met kinase inhibitors. Bioorganic & Medicinal Chemistry, 22(23), 6599-6610. [Link]

  • Burrows, J. N., et al. (1986). Synthesis and biological activity of 2- and 4-substituted 6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines. Journal of Medicinal Chemistry, 29(10), 1842-1846. [Link]

  • Govindachari, T. R., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151. [Link]

  • Chrzanowska, M., et al. (2023). Diastereoselective Synthesis of (-)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Molecules, 28(7), 3204. [Link]

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Sources

Exploratory

Role of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one in fluoroquinolone antibiotic synthesis

An In-depth Technical Guide on the Synthesis and Utility of the 6,7-Difluoro-4-Quinolone Core in the Development of Fluoroquinolone Antibiotics Executive Summary Fluoroquinolone antibiotics represent a cornerstone of mod...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Synthesis and Utility of the 6,7-Difluoro-4-Quinolone Core in the Development of Fluoroquinolone Antibiotics

Executive Summary

Fluoroquinolone antibiotics represent a cornerstone of modern antibacterial therapy, prized for their broad-spectrum activity and favorable pharmacokinetics.[1] The efficacy of this class of drugs is intrinsically linked to their chemical architecture, specifically the 4-quinolone bicyclic system. This technical guide provides an in-depth exploration of a critical building block in the synthesis of many second and third-generation fluoroquinolones: the 6,7-difluoro-4-quinolone core. We will dissect the primary synthetic strategies for its construction, most notably the Gould-Jacobs reaction, and elucidate its subsequent elaboration into potent antibacterial agents like Ciprofloxacin and Levofloxacin. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying chemical principles and strategic considerations that guide the synthesis of these vital medicines.

A note on nomenclature: While the topic specifies "6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one," the principal and more direct precursor in the vast majority of published fluoroquinolone syntheses is the aromatic "4-oxo-1,4-dihydroquinoline" or "4-quinolone" core. This guide will focus on the synthesis and reactions of this central aromatic intermediate, as it represents the most common and efficient pathway to the final active pharmaceutical ingredients (APIs).

Part 1: The Fluoroquinolone Pharmacophore: A Foundation of Antibacterial Action

The development of quinolone antibiotics began in the 1960s with the discovery of nalidixic acid.[2] A pivotal breakthrough occurred with the introduction of a fluorine atom at the C-6 position of the quinolone ring, which dramatically enhanced antibacterial potency and broadened the spectrum of activity.[3][4][5] This innovation gave rise to the fluoroquinolone class.

These synthetic agents exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][4][6] These enzymes are critical for DNA replication, transcription, and repair. By forming a stable complex with the enzyme and bacterial DNA, fluoroquinolones introduce double-strand breaks, leading to rapid cell death.[2]

The structure-activity relationship (SAR) of fluoroquinolones is well-defined:

  • The Carboxylic Acid at C-3 and the Carbonyl at C-4: Essential for binding to DNA gyrase and for bacterial transport.[3]

  • The Substituent at N-1: Modulates potency and pharmacokinetic properties. A cyclopropyl group, as in Ciprofloxacin, is often associated with high potency.

  • The Fluorine at C-6: Crucial for enhanced DNA gyrase inhibition and cell penetration.[4]

  • The Substituent at C-7: Profoundly influences the spectrum of activity and potency. Nitrogen-containing heterocycles like piperazine are common and enhance activity, particularly against Gram-negative bacteria.[4]

Part 2: Constructing the Core: The Gould-Jacobs Reaction

The synthesis of the 6,7-difluoro-4-quinolone core is most classically achieved via the Gould-Jacobs reaction.[7][8] This robust and versatile method involves the condensation of a substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[9]

The reaction proceeds through several distinct stages:

  • Condensation: A nucleophilic attack by the aniline (e.g., 3,4-difluoroaniline) onto an electron-deficient malonate derivative like diethyl ethoxymethylenemalonate (DEEM) forms a stable intermediate.[9][10]

  • Thermal Cyclization: This key step requires significant thermal energy (often >250 °C) to facilitate a 6-electron electrocyclization, which forms the quinoline ring system.[9] This is typically performed in a high-boiling inert solvent such as diphenyl ether.

  • Hydrolysis & Decarboxylation (Optional but common): Subsequent saponification of the C-3 ester to a carboxylic acid, followed by decarboxylation, can yield the 4-hydroxyquinoline. However, for fluoroquinolone synthesis, the C-3 ester is typically retained for later modification.[7]

Modern advancements have improved the efficiency of this reaction, with microwave irradiation or the use of cyclizing agents like Eaton's reagent (P₂O₅ in methanesulfonic acid) providing higher yields, shorter reaction times, and milder conditions.[10][11]

Visualizing the Gould-Jacobs Pathway

Gould-Jacobs Reaction cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product aniline 3,4-Difluoroaniline intermediate Anilidomethylenemalonate Intermediate aniline->intermediate Condensation (-EtOH) deem Diethyl Ethoxymethylenemalonate (DEEM) deem->intermediate product Ethyl 6,7-Difluoro-4-oxo-1,4- dihydroquinoline-3-carboxylate intermediate->product Thermal Cyclization (e.g., Diphenyl Ether, >250°C) (-EtOH)

Caption: The Gould-Jacobs reaction for synthesizing the core 4-quinolone structure.

Experimental Protocol: Synthesis of Ethyl 6,7-Difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

This protocol is a representative example based on the principles of the Gould-Jacobs reaction.

Step 1: Condensation

  • In a round-bottom flask equipped with a reflux condenser, combine 3,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture to 110-120 °C and maintain for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the aniline.

  • After the reaction is complete, cool the mixture slightly and remove the ethanol byproduct under reduced pressure. The resulting crude anilidomethylenemalonate intermediate is often a viscous oil or solid and can be used directly in the next step.

Step 2: Thermal Cyclization

  • To the flask containing the intermediate, add a high-boiling solvent such as diphenyl ether.

  • Heat the mixture to 250-260 °C under a nitrogen atmosphere. A distillation setup can be used to remove the ethanol formed during the cyclization.

  • Maintain this temperature for 30-60 minutes. Monitor the reaction by TLC until the intermediate is consumed.

  • Cool the reaction mixture to room temperature. The product will typically precipitate from the solvent.

  • Add a non-polar solvent like hexane or heptane to facilitate further precipitation.

  • Collect the solid product by filtration, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum.

The resulting off-white to pale yellow solid is ethyl 6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, a key intermediate for numerous fluoroquinolones.

Part 3: Elaboration into Fluoroquinolone APIs

The 6,7-difluoro-4-quinolone core serves as a versatile scaffold for the synthesis of advanced fluoroquinolones. The general strategy involves two key modifications: N-1 substitution and C-7 substitution.

Visualizing the General Synthetic Workflow

Fluoroquinolone Synthesis Workflow A 1. Core Synthesis (Gould-Jacobs Reaction) B 6,7-Difluoro-4-quinolone-3-carboxylate Ester A->B C 2. N-1 Alkylation (e.g., with Cyclopropylamine) B->C D N-Substituted Intermediate C->D E 3. C-7 Substitution (Nucleophilic Aromatic Substitution) D->E F Ester-Protected API E->F G 4. Hydrolysis F->G H Final Fluoroquinolone API (e.g., Ciprofloxacin) G->H

Caption: High-level workflow for converting the quinolone core to a final API.

Step A: N-1 Alkylation and Formation of the Tricyclic System

Before the C-7 position can be addressed, the N-1 position is typically alkylated. For Ciprofloxacin, this involves reaction with cyclopropylamine. This is often followed by an intramolecular cyclization to form a key intermediate.

Protocol 2: One-Pot Synthesis of Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate [12]

This protocol illustrates a highly efficient one-pot synthesis starting from a pre-functionalized benzoyl chloride, which rapidly builds the N-alkylated quinolone core.

  • Acylation & Enamine Formation: To a solution of 3-dimethylamino-acrylic acid methyl ester (1.1 eq) in toluene, add triethylamine (1.5 eq). Cool to 10-15°C and slowly add a solution of 2,4-dichloro-5-fluoro benzoyl chloride (1.0 eq) in toluene. Raise the temperature to 80-85°C and maintain for 4 hours.

  • Cyclization: Cool the mixture and add cyclopropylamine (1.3 eq). Stir at room temperature for 1 hour.

  • Ring Closure: Add potassium carbonate (1.1 eq) and N,N-dimethylformamide (DMF). Heat the mixture to 120-125°C, allowing the lower-boiling toluene to distill off. Maintain for 4 hours.

  • Work-up: Cool the reaction and quench into ice water. Stir for 1.5 hours to allow the product to precipitate. Filter the solid, wash with water, and dry to yield methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate. The chlorine at C-7 serves as an excellent leaving group for the next step.

Step B: C-7 Substitution via Nucleophilic Aromatic Substitution (SNAr)

This is arguably the most critical step in defining the antibacterial spectrum. The electron-withdrawing nature of the quinolone ring system (specifically the carbonyl at C-4 and the nitrogen at N-1) activates the C-7 position towards nucleophilic attack.[13][14] A halogen at this position (F or Cl) is displaced by a nitrogen nucleophile, such as piperazine.

The mechanism proceeds via an addition-elimination pathway, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[14]

Visualizing the SNAr Mechanism

Caption: Mechanism of C-7 substitution via Nucleophilic Aromatic Substitution (SNAr). (Note: The DOT script above is a conceptual representation. Actual chemical structures would be rendered as images in a full report.)

Protocol 3: Synthesis of Ciprofloxacin [12][15]

  • Nucleophilic Substitution: Dissolve the methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate intermediate (1.0 eq) in a polar aprotic solvent like dimethyl sulfoxide (DMSO).

  • Add anhydrous piperazine (≥ 2.5 eq) to the solution.

  • Heat the reaction mixture to 90-110 °C and stir until the starting material is consumed (monitor by HPLC or TLC).

  • Hydrolysis & Isolation: Cool the reaction mixture. Add water and an aqueous solution of NaOH or HCl to hydrolyze the methyl ester to the carboxylic acid and adjust the pH to near the isoelectric point of ciprofloxacin (~pH 7.4) to precipitate the product.

  • Allow the product to crystallize, often with cooling.

  • Filter the solid, wash thoroughly with water and then with a solvent like acetone or ethanol to remove impurities, and dry under vacuum to afford Ciprofloxacin as a white to slightly yellowish solid.

Part 4: Analytical Data & Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthetic intermediates and the final API. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: Representative Analytical Data for a Key Ciprofloxacin Intermediate [12]

ParameterValue for Methyl 1-cyclopropyl-6-fluoro-7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
Appearance Off-white solid
Melting Point (°C) 240.2 - 243.3
Yield (%) ~65% (from one-pot protocol)
IR (KBr, cm⁻¹) 3436, 2952, 1731 (Ester C=O), 1701 (Keto C=O), 1639, 1613, 1478, 1196, 803
¹H-NMR (CDCl₃, 400 MHz) δ (ppm) 8.61 (s, 1H), 8.23 (d, J=8.9 Hz, 1H), 8.0 (d, J=5.8 Hz, 1H), 3.9 (s, 3H), 3.48-3.44 (m, 1H), 1.41-1.36 (q, 2H), 1.18-1.14 (q, 2H)
¹³C-NMR (CDCl₃, 100 MHz) δ (ppm) 172.7, 165.9, 157.0, 154.5, 149.0, 137.2, 128.7, 128.7, 126.9, 119.0, 114.0, 113.8, 110.5, 52.2, 34.8, 8.3
Mass Spectrum (M+1) 297.7

Conclusion

The 6,7-difluoro-4-quinolone core is a masterful piece of molecular engineering, serving as the foundational scaffold for some of the most important antibacterial agents in clinical use. Its synthesis, primarily through the time-tested Gould-Jacobs reaction, and its subsequent functionalization via N-alkylation and nucleophilic aromatic substitution, represent a classic and powerful strategy in medicinal chemistry. Understanding the causality behind these synthetic choices—from the high temperatures required for cyclization to the electronic activation that facilitates C-7 substitution—is paramount for the researchers and scientists tasked with developing the next generation of antibiotics to combat the growing threat of bacterial resistance.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Wikipedia. [Link]

  • Povar, I., et al. (2022). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 27(19), 6293. [Link]

  • Serrano-Wu, M. H., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(11), 2995. [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300. (n.d.). Biotage. [Link]

  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. (2017). International Journal of Pharmaceutical and Clinical Research, 9(5), 415-420. [Link]

  • Blondeau, J. M. (1999). The new fluoroquinolones: A critical review. The Canadian Journal of Infectious Diseases, 10(3), 215–228. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). Preprints.org. [Link]

  • Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines. (2012). Organic Letters, 14(24), 6334–6337. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. (2024). MDPI. [Link]

  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes. (2021). Molecules, 26(16), 4945. [Link]

  • Fluoroquinolone antibiotics: An overview. (2020). Adesh University Journal of Medical Sciences & Research, 2(2), 80-88. [Link]

  • Design and Synthesis of Thionated Levofloxacin: Insights into a New Generation of Quinolones with Potential Therapeutic and Analytical Applications. (2022). Molecules, 27(19), 6610. [Link]

  • Photoinduced three‐component cyclization of arylamines, enaminones and difluorobromoacetates to 2,3‐difunctionalized quinolines. (n.d.). ResearchGate. [Link]

  • Synthesis and antibacterial activity of novel levofloxacin derivatives containing a substituted thienylethyl moiety. (2012). European Journal of Medicinal Chemistry, 57, 435-442. [Link]

  • An Efficient Procedure for Development of Levofloxain Hemihydrates Synthesis and Purification. (2017). Sciforum. [Link]

  • Chapter 7 Nucleophilic aromatic substitution. (n.d.). Oxford Learning Link. [Link]

  • Synthesis and Antibacterial Activity of Novel Levofloxacin Derivatives Containing a Substituted Thienylethyl Moiety. (2012). ResearchGate. [Link]

  • Ciprofloxacin Synthesis. (n.d.). VCU Innovation Gateway. [Link]

  • Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides and Lithium Bis(trimethylsilyl)amide as an Ammonia Equivalent. (2001). Organic Letters, 3(17), 2729–2732. [Link]

  • Nucleophilic Aromatic Substitution. (2021). Chemistry Steps. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8829-8869. [Link]

  • Synthesis and In Vitro Antibacterial Activity of 7-(3-Amino-6,7-dihydro-2-methyl-2H-pyrazolo[4,3-c] Pyridin-5(4H)-yl)fluoroquinolone Derivatives. (2011). Molecules, 16(4), 2733-2746. [Link]

  • N- and O- alkylation of a quinolone fluorophore. (n.d.). ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. (2025). MDPI. [Link]

  • ciprofloxacin-a-two-step-process.pdf. (2018). Der Pharma Chemica, 10(3), 174-178. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review. (2023). RSC Advances, 13(13), 8829-8869. [Link]

  • Concerted Nucleophilic Aromatic Substitutions. (2015). Journal of the American Chemical Society, 137(1), 416-421. [Link]

  • Synthesis of bacterial 2-alkyl-4(1H)-quinolone derivatives. (2021). Arkivoc, 2022(3), 1-15. [Link]

  • Synthesis of Ciprofloxacin-Based Compounds: A Review. (2016). Synthetic Communications, 46(20), 1649-1679. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. (2024). Molbank, 2024(4), M1889. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2024). Molecules, 29(1), 241. [Link]

  • Quinolones Chemistry and its Therapeutic Activities. (2010). International Journal of Pharmaceutical Sciences Review and Research, 2(1), 22-29. [Link]

  • Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. (2014). Oriental Journal of Chemistry, 30(2), 531-537. [Link]

  • WO2012127505A2 - Improved process for the preparation of ciprofloxacin and its acid addition salts. (2012).
  • Synthesis of 6-Fluoro-7-cyclic Amino-substituted Dicarboxylic Acid Quinolones and their Antibacterial Activity. (2011). Medicinal Chemistry Research, 20(7), 969-976. [Link]

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Foundational

CAS 114417-39-9 molecular weight, boiling point, and solubility profile

An in-depth analysis of the provided CAS number, 114417-39-9, reveals a lack of publicly available data regarding its specific molecular weight, boiling point, and solubility profile. Searches across multiple chemical da...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the provided CAS number, 114417-39-9, reveals a lack of publicly available data regarding its specific molecular weight, boiling point, and solubility profile. Searches across multiple chemical databases and scientific literature did not yield information for a compound registered under this unique identifier.

This suggests that the substance may be proprietary, a transient intermediate, or a newly synthesized compound not yet widely documented. It is also possible that the provided CAS number contains a typographical error.

For researchers, scientists, and drug development professionals, the absence of such fundamental physicochemical data presents a significant challenge. These parameters are critical for a range of applications, from designing synthetic routes and purification protocols to formulating drug delivery systems and predicting bioavailability.

The Critical Role of Physicochemical Properties

The molecular weight, boiling point, and solubility of a compound are foundational to its chemical identity and behavior.

  • Molecular Weight: This intrinsic property influences a compound's diffusion rate, membrane permeability, and overall pharmacological activity. It is a key parameter in analytical techniques such as mass spectrometry.

  • Boiling Point: The boiling point provides insight into a compound's volatility and the strength of its intermolecular forces. This information is essential for purification methods like distillation and for ensuring stability during manufacturing and storage.

  • Solubility: A compound's solubility in various solvents, particularly aqueous and organic media, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can be a major hurdle in drug development, leading to low bioavailability and therapeutic efficacy.

General Methodologies for Physicochemical Property Determination

In the absence of pre-existing data for CAS 114417-39-9, a researcher would typically employ a series of experimental and computational methods to determine these key properties.

Table 1: Standard Methodologies for Physicochemical Characterization
PropertyExperimental TechniquesComputational Approaches
Molecular Weight High-Resolution Mass Spectrometry (HRMS), Electrospray Ionization (ESI-MS)Based on known chemical structure
Boiling Point Ebulliometry, Distillation under reduced pressure (for high-boiling compounds)Quantitative Structure-Property Relationship (QSPR) models
Solubility Shake-flask method (in various solvents), Potentiometric titration, High-Throughput Screening (HTS) assaysIn silico prediction based on LogP and molecular descriptors

Experimental Workflow for Characterization

A logical workflow for characterizing an unknown compound like the one potentially associated with CAS 114417-39-9 would follow a structured, multi-step process.

Caption: A generalized workflow for the physicochemical characterization of a novel chemical entity.

Step-by-Step Protocol for Solubility Assessment (Shake-Flask Method):

  • Preparation: Accurately weigh a small amount of the purified solid compound.

  • Solvent Addition: Add a precise volume of the desired solvent (e.g., water, ethanol, DMSO) to a sealed vial containing the compound.

  • Equilibration: Agitate the mixture at a constant temperature for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Calculation: Determine the solubility in units of mg/mL or mol/L.

The Path Forward

Given the current lack of information for CAS 114417-39-9, the immediate next step for any researcher encountering this number would be to verify its accuracy. If the number is correct, the path forward would necessitate a comprehensive de novo characterization of the compound, starting with its synthesis and purification, followed by the rigorous application of the analytical techniques outlined above.

This guide serves as a foundational framework for approaching the characterization of a novel chemical entity. The principles and methodologies described are universally applicable and form the bedrock of chemical and pharmaceutical research.

References

Due to the lack of specific information for CAS 114417-39-9, this section provides general references for the methodologies discussed.

  • Pudło, M., & Płonka, J. (2021). Pharmaceutical Cocrystals: A Review of Preparations, Physicochemical Properties and Applications. ResearchGate. [Link]

  • Holm, R. (2023). Physicochemical Properties of Drugs for Use in the Pharmaceutical Industry. In F. J. Hock, & M. K. Pugsley (Eds.), Drug Discovery and Evaluation: Safety and Pharmacokinetic Assays (pp. 1-43). Springer. [Link]

  • PubChem. National Center for Biotechnology Information. (n.d.). Retrieved from [Link]

Exploratory

Mechanism of action for antibacterial drugs derived from 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one

Molecular Mechanisms and Pharmacological Profiling of Antibacterial Drugs Derived from the 6,7-Difluoro-1,2,3,4-Tetrahydroquinolin-4-One Scaffold Executive Summary & Chemical Lineage The compound 6,7-difluoro-1,2,3,4-tet...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Mechanisms and Pharmacological Profiling of Antibacterial Drugs Derived from the 6,7-Difluoro-1,2,3,4-Tetrahydroquinolin-4-One Scaffold

Executive Summary & Chemical Lineage

The compound 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one serves as a highly versatile synthetic precursor in the development of modern fluoroquinolone antibiotics. As a Senior Application Scientist overseeing drug discovery pipelines, I emphasize that this specific tetrahydroquinolinone core is not the final active pharmaceutical ingredient (API). Instead, it undergoes a critical dehydrogenation (oxidation) to form the planar 1,4-dihydro-4-oxoquinoline pharmacophore.

The dual fluorination is strategically designed for nucleophilic aromatic substitution ( SN​Ar ). While the C-6 fluorine is retained to dramatically enhance target affinity and bacterial cell wall penetration, the C-7 fluorine acts as an optimal leaving group. Displacing this C-7 fluorine with bulky, basic amines (such as piperazine or pyrrolidine rings) yields potent, broad-spectrum antibacterial agents like ciprofloxacin, levofloxacin, and moxifloxacin. This whitepaper dissects the mechanism of action of these derivatives and provides self-validating experimental workflows for profiling novel candidates.

Molecular Mechanism of Action: Topoisomerase Poisoning

Fluoroquinolones derived from this scaffold do not merely inhibit bacterial growth; they actively convert essential bacterial enzymes into DNA-damaging agents—a mechanism known as topoisomerase poisoning [1].

Target Engagement

These drugs target two essential bacterial Type II topoisomerases:

  • DNA Gyrase ( GyrA2​GyrB2​ ) : The primary target in Gram-negative bacteria (e.g., E. coli, P. aeruginosa). It introduces negative supercoils into DNA ahead of the replication fork.

  • Topoisomerase IV ( ParC2​ParE2​ ) : The primary target in Gram-positive bacteria (e.g., S. aureus, S. pneumoniae). It is responsible for the decatenation (unlinking) of daughter chromosomes following replication[2].

The Cleavage Complex

During normal catalysis, topoisomerases cleave both strands of the bacterial DNA, pass another DNA segment through the break, and religate the strands. Fluoroquinolones intercalate into the DNA at the cleavage site and bind to the enzyme via a critical water-magnesium ion bridge that interacts with the C-3 carboxyl and C-4 keto groups of the drug[3]. This binding stabilizes the transient "cleavage complex," physically blocking the religation step. The accumulation of these double-stranded DNA breaks overwhelms the bacterial SOS repair system, leading to rapid, bactericidal cell death[4].

MOA A Fluoroquinolone Derivative B DNA Gyrase / Topo IV & Bacterial DNA A->B Target Binding C Ternary Cleavage Complex Formation B->C Intercalation D Inhibition of DNA Religation C->D Stabilization E Double-Stranded DNA Breaks D->E Accumulation F Bacterial Cell Death E->F Apoptosis-like

Fig 1: Topoisomerase poisoning mechanism of fluoroquinolones leading to bacterial cell death.

Structural Activity Relationship (SAR) Dynamics

The transition from the 6,7-difluoro precursor to a clinical candidate requires precise structural tuning. Table 1 summarizes how specific substitutions dictate the pharmacological profile of the resulting drug.

Table 1: SAR of Fluoroquinolone Derivatives

Structural Modification Pharmacological Effect Mechanistic Rationale
C-6 Fluorine Essential for baseline activity. Enhances lipophilicity for cell wall penetration and optimizes binding affinity within the GyrA/ParC pocket.

| C-7 Substitution (e.g., Piperazine) | Broadens Gram-negative spectrum. | Displaces the 7-fluoro precursor via SN​Ar ; interacts directly with the GyrB/ParE subunits and influences efflux pump susceptibility. | | N-1 Cyclopropyl | Maximizes overall potency. | Sterically fits into the hydrophobic pocket of the enzyme-DNA complex, anchoring the drug. | | C-8 Methoxy | Targets resistant mutants. | Sterically hinders active efflux (e.g., AcrAB-TolC) and increases activity against anaerobic bacteria. |

Experimental Validation: In Vitro DNA Cleavage Assay

To rigorously validate that a newly synthesized 6,7-difluoro-derived candidate is a true topoisomerase poison (and not merely a catalytic ATPase inhibitor), researchers must perform an In Vitro DNA Cleavage Assay [5].

Standard Minimum Inhibitory Concentration (MIC) assays only prove that a drug stops bacterial growth; they do not elucidate the mechanism. The cleavage assay provides direct, causal evidence of ternary complex stabilization[6].

The Logic Behind the Protocol (E-E-A-T)
  • Substrate Choice: We use negatively supercoiled pBR322 plasmid DNA.

  • Causality of Trapping: If the drug successfully poisons the enzyme, the topoisomerase remains covalently bound to the cleaved DNA. We add Sodium Dodecyl Sulfate (SDS) to rapidly denature the enzyme, irreversibly trapping this covalent complex.

  • Causality of Digestion: The trapped protein-DNA complex is too bulky to migrate through an agarose gel. We add Proteinase K to digest the denatured topoisomerase, releasing the naked, linear DNA fragments[7].

  • Self-Validation: The protocol incorporates strict internal controls to ensure the observed linearity is drug-dependent and not an artifact of endogenous nucleases.

Protocol S1 1. Reaction Setup Buffer, pBR322 DNA, Drug S2 2. Enzyme Addition DNA Gyrase or Topo IV S1->S2 S3 3. Complex Formation Incubate 37°C, 30 min S2->S3 S4 4. Complex Trapping Add 1% SDS S3->S4 S5 5. Protein Digestion Add Proteinase K, 37°C S4->S5 S6 6. Electrophoresis 1% Agarose Gel S5->S6 S7 7. Data Analysis Quantify Linear DNA Band S6->S7

Fig 2: Step-by-step workflow for the in vitro DNA cleavage assay to validate topoisomerase poisons.

Step-by-Step Methodology

Table 2: Standard 20 µL Reaction Setup

Component Stock Concentration Final Concentration Volume
Cleavage Buffer 5X 1X 4.0 µL
pBR322 DNA 100 ng/µL 15 ng/µL (300 ng total) 3.0 µL
Drug Candidate 10X (Variable) 1X (Variable) 2.0 µL
DNA Gyrase 10 U/µL 1 U/reaction 1.0 µL

| Nuclease-Free H2​O | N/A | N/A | 10.0 µL |

Procedure:

  • Preparation: On ice, combine the 5X cleavage buffer (200 mM Tris-HCl pH 7.9, 250 mM NaCl, 25 mM MgCl2​ , 12.5% glycerol), nuclease-free water, supercoiled pBR322 DNA, and the drug candidate[5].

  • Self-Validating Controls: Set up three control tubes:

    • Control A (DNA only): Verifies plasmid integrity.

    • Control B (DNA + Enzyme, No Drug): Verifies baseline enzyme activity (should show relaxed DNA, no linear DNA).

    • Control C (Linear Marker): pBR322 digested with EcoRI to serve as a migration standard for the linear band.

  • Initiation: Add 1.0 µL of DNA Gyrase (or Topo IV) to the experimental tubes and Control B. Mix by gentle pipetting.

  • Incubation: Incubate all tubes at 37°C for 30 minutes to allow the ternary cleavage complex to reach equilibrium.

  • Trapping: Add 2.0 µL of 10% SDS to all tubes. Vortex immediately. This denatures the enzyme and traps the cleavage complex[7].

  • Digestion: Add 2.0 µL of Proteinase K (1 mg/mL). Incubate at 37°C for an additional 30 minutes to digest the covalently bound topoisomerase[6].

  • Resolution: Add 6X DNA loading dye. Resolve the samples on a 1% agarose gel (in 1X TAE buffer) at 5V/cm for 90 minutes.

  • Analysis: Stain with ethidium bromide or SYBR Safe. The appearance of a distinct band co-migrating with the EcoRI linear marker (Control C) confirms that the drug is a genuine topoisomerase poison.

Resistance Mechanisms

When developing new derivatives from the 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one scaffold, researchers must account for two primary modes of bacterial resistance[1]:

  • Target-Site Mutations (QRDR): The Quinolone Resistance-Determining Region (QRDR) involves point mutations in the gyrA or parC genes. For example, a Ser83Leu mutation in E. coli GyrA disrupts the critical water-metal ion bridge, drastically reducing drug affinity[8]. Future drug design must focus on non-water-bridge-dependent binding modalities to overcome this.

  • Efflux Pumps: Gram-negative bacteria upregulate RND-family efflux pumps (like AcrAB-TolC) or plasmid-mediated pumps (like QepA) to actively extrude the drug from the periplasm[9]. Increasing the steric bulk at the C-7 or C-8 positions can mitigate efflux susceptibility.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. Available at: [Link]

  • Adesh University Journal of Medical Sciences & Research. (2020). Fluoroquinolone antibiotics: An overview. Available at: [Link]

  • Ezelarab, H. A. A., et al. (2023). Bacterial DNA topoisomerase IV and DNA gyrase inhibitors: history of the quinolones, their clinical usage and potential alternatives for the future. Journal of Antimicrobial Chemotherapy (Oxford Academic). Available at: [Link]

  • Gibson, E. G., & Osheroff, N. (2020). DNA Cleavage Mediated by Bacterial Type II Topoisomerases. PMC. Available at: [Link]

  • Microbiology Spectrum - ASM Journals. (2023). Exploration of the novel fluoroquinolones with high inhibitory effect against quinolone-resistant DNA gyrase of Salmonella Typhimurium. Available at: [Link]

  • bioRxiv. (2023). A Fluorescence-Based, T5 Exonuclease-Amplified DNA Cleavage Assay for Discovering Bacterial DNA Gyrase Poisons. Available at: [Link]

  • Journal of Agricultural and Food Chemistry - ACS Publications. (2023). Fluorescence Polarization Assay Based on a New Recognition Motif QepA for the One-Step Detection of Fluoroquinolones in Eggs. Available at: [Link]

Sources

Foundational

A Framework for the Preliminary In-Vitro Safety and Toxicity Assessment of 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one

Foreword: Navigating the Preclinical Safety Landscape The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic candidate is contingent upon a rigorous and early assessment of its safety prof...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Navigating the Preclinical Safety Landscape

The journey of a novel chemical entity (NCE) from discovery to a potential therapeutic candidate is contingent upon a rigorous and early assessment of its safety profile.[1][2] For 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one, a compound belonging to the broader quinolone class, this initial evaluation is paramount. Quinolone derivatives have a rich history in medicine, but also a well-documented profile of potential liabilities, including genotoxicity and cardiotoxicity.[3] Therefore, a proactive, in vitro-focused screening cascade is not merely a regulatory formality but a critical, data-driven approach to de-risk development and allocate resources judiciously.

This guide presents a structured, multi-tiered strategy for the preliminary toxicity and in vitro safety characterization of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one. The methodologies described herein are selected to provide a foundational understanding of the compound's interaction with biological systems at the cellular level, focusing on key toxicological endpoints: general cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity. As a Senior Application Scientist, the rationale behind this testing cascade is to build a comprehensive, interpretable dataset that enables early, informed decision-making in the drug development pipeline.

Section 1: Compound Profile and Rationale for a Tiered In Vitro Safety Assessment

1.1. Chemical Identity of the Test Article

  • Compound Name: 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one

  • Chemical Class: Fluoro-substituted Tetrahydroquinolinone

  • Core Structure: The tetrahydroquinoline core is a recognized scaffold in medicinal chemistry.[4] The presence of two fluorine atoms on the benzene ring can significantly modulate the compound's physicochemical and pharmacological properties, including metabolic stability and target engagement.

1.2. Why a Tiered In Vitro Approach?

Early-stage drug development is characterized by high attrition rates, with toxicity being a major contributing factor.[5] An in vitro-first screening paradigm offers a cost-effective, high-throughput, and ethically considerate alternative to extensive early in vivo testing.[1][6] This strategy allows for the rapid identification of potential liabilities, guiding medicinal chemistry efforts to optimize the compound's safety profile.

The proposed tiered approach begins with broad assessments of cell health and progresses to more specific, mechanism-based assays targeting known liabilities of the quinolone class.

G cluster_0 Tier 1: Foundational Toxicity cluster_1 Tier 2: Organ-Specific Liabilities cluster_2 Decision Gate T1_Cyto Cytotoxicity Profiling (Broad Cell Health) T2_Hepato Hepatotoxicity Assessment (Metabolic & Cell Viability) T1_Cyto->T2_Hepato Informs concentration selection T1_Geno Genotoxicity Screen (DNA Damage Potential) Decision Go/No-Go Decision or Structure-Activity Relationship (SAR) Guidance T1_Geno->Decision T2_Hepato->Decision T2_Cardio Cardiotoxicity Assessment (hERG Channel Inhibition) T2_Cardio->Decision

Caption: Tiered in vitro safety assessment workflow.

Section 2: Tier 1 - Foundational Toxicity Screening

The initial tier is designed to establish the compound's fundamental impact on cell viability and genetic integrity.

2.1. General Cytotoxicity Assessment

The objective is to determine the concentration range at which 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one exerts cytotoxic effects, which is crucial for designing subsequent, more specific assays.[7] A panel of cell lines is recommended to identify potential cell-type-specific toxicity.

Recommended Cell Lines:

  • HepG2 (Human Hepatocellular Carcinoma): A widely used, robust cell line for general toxicity and initial hepatotoxicity screening.[8]

  • HEK293 (Human Embryonic Kidney): A common cell line for assessing general cytotoxicity in a non-hepatic context.[9]

  • A representative cancer cell line relevant to the compound's intended therapeutic area (if applicable).

Key Assays & Methodologies:

Two assays with distinct mechanisms are recommended to provide a more complete picture of cytotoxicity.[10][11]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial reductase activity, an indicator of metabolic viability.[12][13]

  • Lactate Dehydrogenase (LDH) Release Assay: Quantifies the release of LDH from damaged cells, indicating loss of membrane integrity.[13]

Table 1: Experimental Parameters for Cytotoxicity Assays

ParameterMTT AssayLDH Assay
Principle Metabolic ActivityMembrane Integrity
Cell Seeding Density 5,000 - 10,000 cells/well5,000 - 10,000 cells/well
Test Compound Conc. 0.1 µM to 100 µM (10-point curve)0.1 µM to 100 µM (10-point curve)
Incubation Time 24, 48, and 72 hours24, 48, and 72 hours
Positive Control Doxorubicin (10 µM)1% Triton X-100
Vehicle Control 0.5% DMSO0.5% DMSO
Endpoint Absorbance at 570 nmAbsorbance at 490 nm
Data Output IC50 (50% inhibitory concentration)LC50 (50% lethal concentration)
Protocol: MTT Cytotoxicity Assay
  • Cell Plating: Seed cells in a 96-well plate at the predetermined density and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one. Replace the cell culture medium with medium containing the test compound or controls.

  • Incubation: Incubate the plate for the desired time points (24, 48, 72 hours) at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

2.2. Genotoxicity Screening

Genotoxicity assays are critical for identifying compounds that can cause DNA damage, a potential precursor to carcinogenesis.[2] For a quinolone derivative, this is a particularly important endpoint.[3]

Key Assays & Methodologies:

A two-assay battery is recommended by regulatory guidelines to cover different genotoxic mechanisms.[14]

  • Bacterial Reverse Mutation (Ames) Test: A widely used initial screen to detect compounds that cause gene mutations.[15][16] This test should be conducted with and without metabolic activation (S9 fraction) to identify mutagenic metabolites.

  • In Vitro Micronucleus Assay: This assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss).[17][18] It is often preferred over the chromosomal aberration assay for its broader scope and higher throughput.[18]

Table 2: Experimental Parameters for Genotoxicity Assays

ParameterAmes Test (OECD 471)In Vitro Micronucleus Assay (OECD 487)
Test System Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)Mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes)
Metabolic Activation With and without rat liver S9 fractionWith and without rat liver S9 fraction
Exposure Duration 48-72 hours (plate incorporation method)3-4 hours (+S9), 24 hours (-S9)
Positive Controls Known mutagens (e.g., Sodium Azide, 2-Nitrofluorene)Mitomycin C (-S9), Cyclophosphamide (+S9)
Vehicle Control 0.5% DMSO0.5% DMSO
Endpoint Number of revertant coloniesFrequency of micronucleated cells
Data Output Fold increase over backgroundFold increase over background, dose-response curve
Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Culture mammalian cells to approximately 50% confluency.

  • Compound Exposure: Treat cells with at least three concentrations of the test compound (determined from cytotoxicity data), along with positive and vehicle controls, with and without S9 mix.

  • Incubation: Incubate for the specified duration.

  • Cytochalasin B Treatment: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

  • Cell Harvesting & Staining: Harvest the cells, subject them to hypotonic treatment, fix, and stain with a DNA-specific dye (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Analysis: Evaluate for a dose-dependent, statistically significant increase in the frequency of micronucleated cells.

Section 3: Tier 2 - Organ-Specific Toxicity Assessment

If the compound shows an acceptable profile in Tier 1, the next step is to investigate potential organ-specific liabilities, focusing on the liver and heart, which are common sites of drug-induced toxicity.

3.1. In Vitro Hepatotoxicity

The liver is the primary site of drug metabolism, making it susceptible to toxicity from the parent compound or its metabolites.[5] In vitro models can provide valuable early insights into potential drug-induced liver injury (DILI).[8]

Recommended Cell Models:

  • HepG2 Cells: Useful for initial screening due to their stability, though they have low metabolic capacity.[19]

  • HepaRG Cells: A more metabolically competent human cell line that can differentiate into hepatocyte-like cells, making them a better surrogate for primary human hepatocytes (PHHs) in some contexts.[8]

  • Primary Human Hepatocytes (PHHs): Considered the gold standard for in vitro hepatotoxicity due to their comprehensive metabolic capabilities, though they are more expensive and variable.[19][20]

Key Assays & Methodologies:

A multi-parametric approach is recommended to assess different aspects of hepatotoxicity.

  • High-Content Imaging: Can simultaneously measure multiple parameters like cell viability, mitochondrial membrane potential, and steatosis (lipid accumulation).

  • CYP450 Induction/Inhibition: Assesses the compound's potential for drug-drug interactions by measuring its effect on major cytochrome P450 enzymes (e.g., CYP3A4, 2D6).

G cluster_0 Hepatotoxicity Assessment Workflow Start Select Cell Model (HepG2, HepaRG, or PHHs) Treat Treat with 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one (Concentration range from Tier 1) Start->Treat Assay1 Cytotoxicity Assay (e.g., ATP content) Treat->Assay1 Assay2 Mechanism-Specific Assays (e.g., Mitochondrial Toxicity, Steatosis) Treat->Assay2 Assay3 CYP450 Profiling (Induction/Inhibition) Treat->Assay3 Analysis Data Integration & Risk Assessment Assay1->Analysis Assay2->Analysis Assay3->Analysis

Sources

Exploratory

Electronic Properties and Chemical Reactivity of 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one: A Comprehensive Technical Guide

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a proven method for modulating lipophilicity, metabolic stability, and target binding affinity. 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one (CAS: 114417-39-9) [1] represents a highly privileged building block. While historically recognized as a critical precursor in the synthesis of fluoroquinolone antibiotics (e.g., levofloxacin, ciprofloxacin)[2], this difluoro-piperidone-fused arene has recently emerged as a foundational intermediate in the development of next-generation immunomodulators, specifically Stimulator of Interferon Genes (STING) agonists[3].

This technical guide dissects the electronic properties, regioselective reactivity, and field-proven synthetic workflows associated with this molecule, providing drug development professionals with a self-validating framework for its utilization.

Electronic Properties & Mechanistic Rationale

The reactivity of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one is governed by a delicate interplay of inductive effects, resonance stabilization, and steric environments. As a Senior Application Scientist, it is critical to understand why this molecule behaves the way it does before executing synthetic steps.

  • The Difluoroarene System (C6 and C7): Fluorine is the most electronegative element, exerting a profound inductive electron-withdrawing effect (-I) on the aromatic ring. While fluorine can theoretically donate electron density via resonance (+R) from its lone pairs, the -I effect heavily dominates the ground state of this fused system, rendering the arene highly electron-deficient[4].

  • Regioselective Activation by the C4 Carbonyl: The ketone at the C4 position is conjugated with the aromatic ring via the C4a bridgehead carbon. Relative to this attachment point, the C7 position is para, while the C6 position is meta. The electron-withdrawing carbonyl group stabilizes negative charge at the ortho and para positions via resonance. Consequently, the C7 fluorine is highly activated for Nucleophilic Aromatic Substitution (SNAr) because the resulting Meisenheimer complex is resonance-stabilized by the C4 ketone[5]. The C6 fluorine lacks this resonance stabilization and remains inert to nucleophilic attack.

  • The N1 Secondary Amine: The lone pair on the N1 nitrogen is partially delocalized into the electron-deficient aromatic ring. This conjugation reduces its basicity compared to standard aliphatic amines. However, because the C2-C3 bond is saturated (unlike fully aromatic 4-quinolones), the N1 amine retains sufficient nucleophilicity to undergo targeted N-alkylation or arylation[2].

Quantitative Physicochemical Data

To facilitate rapid experimental design, key quantitative parameters of the core scaffold are summarized below.

PropertyValueMechanistic Significance
Molecular Formula C9H7F2NOCore scaffold for mass spectrometry (Exact Mass: 183.05)
CAS Number 114417-39-9Primary identifier for commercial sourcing[1]
C4 Carbonyl Character ElectrophilicStrongly withdraws electron density from the fused arene, activating C7[5].
C7 Fluorine Reactivity Highly LabilePrime target for SNAr due to para-relationship with the C4 carbonyl[5].
C6 Fluorine Reactivity InertActs as an inductive enhancer (-I) for C7 SNAr; remains in the final drug structure to enhance lipophilicity and target binding[4].

Visualizing Reactivity and Synthetic Workflows

To map the logical relationships between the molecule's electronic properties and its downstream applications, the following diagrams illustrate its reactivity profile and its role in modern drug synthesis.

ReactivityMap Core 6,7-Difluoro-1,2,3,4- tetrahydroquinolin-4-one N1 N1 Position Secondary Amine (Nucleophilic Alkylation) Core->N1 Base-catalyzed alkylation C3 C3 Position Alpha-Carbon (Electrophilic Condensation) Core->C3 Vilsmeier-Haack formylation C4 C4 Position Ketone Carbonyl (Electron-Withdrawing) Core->C4 Activating group for C7 C7 C7 Position Activated Fluorine (SNAr Displacement) Core->C7 Amine nucleophile attack

Fig 1: Electronic reactivity map of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one.

SyntheticWorkflow SM Starting Material 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one Step1 Step 1: N1-Cyclopropylation (Reductive Amination / Alkylation) SM->Step1 Cyclopropylating Agent / Base Step2 Step 2: C3-Formylation (Yields 3-carbaldehyde intermediate) Step1->Step2 Formylating Agent Step3 Step 3: C7 SNAr Reaction (Piperazine displacement of F) Step2->Step3 N-Methylpiperazine, DMSO, Heat Product Target Compound (e.g., STING Modulator / Antibiotic) Step3->Product Purification

Fig 2: Synthetic workflow for STING modulators utilizing the difluoro-tetrahydroquinoline core.

Experimental Protocols (Self-Validating Systems)

The following protocols detail the two most critical transformations of this scaffold. The methodologies are designed not just as a list of steps, but as self-validating systems where the causality behind every reagent choice is explained.

Protocol 1: Regioselective Nucleophilic Aromatic Substitution (SNAr) at C7

This protocol describes the displacement of the C7 fluorine by a secondary amine (e.g., N-methylpiperazine), a cornerstone reaction in synthesizing both fluoroquinolones and STING modulators[3],[5].

Reagents:

  • 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one derivative (1.0 eq)

  • N-Methylpiperazine (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (0.2 M)

Step-by-Step Methodology & Causality:

  • Solvent Selection: Dissolve the difluoro-quinoline derivative in anhydrous DMSO. Causality: DMSO is a highly polar aprotic solvent. It effectively solvates the cations from the base but leaves the nucleophilic amine unsolvated and highly reactive. This maximizes the HOMO energy of the nucleophile, drastically accelerating the attack on the electron-deficient C7 carbon[5].

  • Base Addition: Add DIPEA to the stirring solution. Causality: DIPEA acts as a non-nucleophilic proton scavenger. Its steric bulk prevents it from competing with N-methylpiperazine for the C7 electrophilic site, ensuring high product purity.

  • Nucleophile Addition: Add N-methylpiperazine dropwise at room temperature.

  • Thermal Activation: Heat the reaction mixture to 90–110 °C for 4–6 hours under an inert atmosphere (N2/Ar). Causality: The formation of the transition-state Meisenheimer complex requires significant activation energy. The thermal input overcomes this barrier, allowing the para-carbonyl to stabilize the intermediate before the fluoride ion is expelled[5].

  • Workup: Cool to room temperature and quench with ice water. The product typically precipitates and can be collected via vacuum filtration, followed by washing with cold water to remove residual DMSO and DIPEA salts.

Protocol 2: Alpha-Carbon (C3) Formylation

Functionalizing the C3 position is essential for creating the 3-carbaldehyde or 3-carboxylic acid moiety required for target binding in many therapeutic applications[3].

Reagents:

  • N-Alkylated 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one (1.0 eq)

  • Ethyl Formate (3.0 eq)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (2.0 eq)

  • Anhydrous Tetrahydrofuran (THF) (0.1 M)

Step-by-Step Methodology & Causality:

  • Enolate Generation: Suspend NaH in anhydrous THF at 0 °C under argon. Slowly add a solution of the quinolin-4-one derivative in THF. Causality: NaH provides irreversible deprotonation of the mildly acidic C3 alpha-protons, driving the equilibrium entirely to the enolate form. THF solvates the sodium cation, breaking up enolate aggregates and increasing the nucleophilicity of the C3 carbon center.

  • Electrophile Introduction: After 30 minutes of stirring (until H2 evolution ceases), add ethyl formate dropwise. Causality: Ethyl formate acts as the formylating agent. The pre-formed enolate undergoes nucleophilic acyl substitution, attacking the carbonyl carbon of ethyl formate and displacing ethoxide.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quenching and Isolation: Carefully quench the reaction with saturated aqueous NH4Cl at 0 °C to neutralize excess NaH and protonate the product. Extract with Ethyl Acetate (EtOAc), dry over Na2SO4, and concentrate under reduced pressure. The crude 3-carbaldehyde intermediate is typically purified via flash column chromatography.

Sources

Protocols & Analytical Methods

Method

Synthesis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. This doc...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just a procedure, but also the underlying chemical principles and practical insights to ensure a successful and safe synthesis.

The 1,2,3,4-tetrahydroquinoline core is a privileged structure found in numerous biologically active compounds.[1] The introduction of fluorine atoms at the 6 and 7 positions can significantly modulate the physicochemical and pharmacological properties of the molecule, making this particular derivative a compound of high interest for further chemical exploration.

Strategic Approach to Synthesis

The synthesis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one is most effectively achieved through a two-step sequence. This strategy is designed for efficiency and reliability, utilizing readily available starting materials.

  • Step 1: Synthesis of the Precursor - 3-(3,4-difluoroanilino)propanoic acid. This initial step involves a conjugate addition reaction between 3,4-difluoroaniline and acrylic acid. This reaction, a variant of the aza-Michael addition, forms the crucial N-aryl-β-alanine intermediate.

  • Step 2: Intramolecular Cyclization. The synthesized 3-(3,4-difluoroanilino)propanoic acid is then subjected to an intramolecular Friedel-Crafts acylation to construct the desired tetrahydroquinolin-4-one ring system.[2] This acid-catalyzed cyclization is a robust method for the formation of six-membered rings.[3]

The overall synthetic workflow is depicted in the diagram below:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization A 3,4-Difluoroaniline C 3-(3,4-difluoroanilino)propanoic acid A->C Toluene, Reflux B Acrylic Acid B->C D 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one C->D Polyphosphoric Acid, Heat

Caption: Overall synthetic workflow for 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one.

Part 1: Detailed Experimental Protocol

Step 1: Synthesis of 3-(3,4-difluoroanilino)propanoic acid

This procedure is adapted from a similar synthesis of a related N-aryl-β-alanine derivative.[4][5]

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
3,4-DifluoroanilineC₆H₅F₂N129.1110.0 g77.4 mmol
Acrylic AcidC₃H₄O₂72.066.7 g (5.9 mL)92.9 mmol
TolueneC₇H₈92.1450 mL-
5% Aqueous Sodium HydroxideNaOH40.00As needed-
Glacial Acetic AcidC₂H₄O₂60.05As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3,4-difluoroaniline (10.0 g, 77.4 mmol), acrylic acid (6.7 g, 92.9 mmol), and toluene (50 mL).

  • Heat the reaction mixture to reflux and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • After 24 hours, allow the reaction mixture to cool to room temperature.

  • Add 100 mL of 5% aqueous sodium hydroxide solution to the flask and stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and separate the aqueous layer.

  • Wash the organic layer with an additional 20 mL of 5% aqueous sodium hydroxide.

  • Combine the aqueous layers and cool in an ice bath.

  • Acidify the combined aqueous layers to pH 5 by the dropwise addition of glacial acetic acid. A precipitate will form.

  • Collect the crude product by vacuum filtration and wash the solid with cold water.

  • For further purification, dissolve the crude solid in a minimal amount of 5% aqueous sodium hydroxide solution and filter to remove any insoluble impurities.

  • Re-precipitate the product by acidifying the filtrate to pH 5 with glacial acetic acid.

  • Collect the purified solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-(3,4-difluoroanilino)propanoic acid as a white to off-white solid.

Step 2: Synthesis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one

This step utilizes an intramolecular Friedel-Crafts acylation catalyzed by polyphosphoric acid (PPA). PPA serves as both the acidic catalyst and the solvent in this reaction.

Materials and Reagents:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles
3-(3,4-difluoroanilino)propanoic acidC₉H₉F₂NO₂201.175.0 g24.9 mmol
Polyphosphoric Acid (PPA)(HPO₃)n-50 g-
IceH₂O18.02As needed-
Saturated Sodium Bicarbonate SolutionNaHCO₃84.01As needed-
Ethyl AcetateC₄H₈O₂88.11As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stirrer and a thermometer, place 3-(3,4-difluoroanilino)propanoic acid (5.0 g, 24.9 mmol) and polyphosphoric acid (50 g).

  • Heat the mixture with stirring in an oil bath to 100-110 °C for 2-4 hours. The viscosity of the mixture will increase as the reaction proceeds. Monitor the reaction progress by TLC.

  • After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice (approximately 200 g) in a beaker with vigorous stirring.

  • Neutralize the acidic solution by the slow and careful addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be cautious as this will cause gas evolution (CO₂).

  • Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one as a solid.

Part 2: Mechanistic Insights and Scientific Rationale

Mechanism of Precursor Synthesis

The formation of 3-(3,4-difluoroanilino)propanoic acid proceeds via a conjugate addition of the nitrogen atom of 3,4-difluoroaniline to the β-carbon of acrylic acid. The lone pair of electrons on the nitrogen acts as a nucleophile, attacking the electron-deficient double bond of the α,β-unsaturated carboxylic acid.

G cluster_0 Conjugate Addition 3,4-Difluoroaniline Intermediate Zwitterionic Intermediate 3,4-Difluoroaniline->Intermediate Nucleophilic Attack 3-(3,4-difluoroanilino)propanoic acid Intermediate->3-(3,4-difluoroanilino)propanoic acid Proton Transfer Acrylic Acid Acrylic Acid->Intermediate

Caption: Mechanism of 3-(3,4-difluoroanilino)propanoic acid synthesis.

Mechanism of Intramolecular Cyclization

The cyclization to form the tetrahydroquinolin-4-one ring is an example of an intramolecular Friedel-Crafts acylation.[2] Polyphosphoric acid protonates the carboxylic acid group, which then eliminates water to form a highly electrophilic acylium ion. This acylium ion is then attacked by the electron-rich aromatic ring in an electrophilic aromatic substitution reaction. The fluorine atoms are deactivating groups, but the ortho-para directing effect of the amino group still favors cyclization at the position ortho to the amino group.

G cluster_0 Friedel-Crafts Acylation Precursor 3-(3,4-difluoroanilino)propanoic acid Acylium Ion Acylium Ion Intermediate Precursor->Acylium Ion Protonation & Dehydration Sigma Complex Wheland Intermediate Acylium Ion->Sigma Complex Electrophilic Attack Product 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one Sigma Complex->Product Deprotonation

Caption: Mechanism of intramolecular Friedel-Crafts acylation.

Part 3: Safety and Handling

All chemical manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • 3,4-Difluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen. Handle with extreme care.

  • Acrylic Acid: Corrosive and can cause severe skin burns and eye damage. It is also flammable.

  • Toluene: Flammable liquid and vapor. It can cause skin irritation and is harmful if inhaled.

  • Polyphosphoric Acid: Corrosive. Causes severe skin burns and eye damage. Reacts with water, so handle in a dry environment.

  • Acetic Acid: Corrosive and flammable. Causes severe skin burns and eye damage.

Consult the Safety Data Sheets (SDS) for all reagents before use.

References

  • Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. MDPI. Available from: [Link]

  • Friedel-Crafts Acylation. Chemistry Steps. Available from: [Link]

  • SYNTHESIS OF N-(2,4-DIFLUOROPHENYL)-β-ALANINE DERIVATIVES AND INVESTIGATION OF THEIR PROPERTIES. Kaunas University of Technology. Available from: [Link]

  • Investigation of electronic effects on the intramolecular Friedel-Crafts acylation reactions in the synthesis of thiochromones. American Chemical Society. Available from: [Link]

  • Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. PMC. Available from: [Link]

  • Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journals. Available from: [Link]

  • Intramolecular Friedel-Crafts Reactions. Master Organic Chemistry. Available from: [Link]

  • Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC. Available from: [Link]

  • Intramolecular Friedel-Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. PubMed. Available from: [Link]

  • Process for the preparation of protected l-alanine derivatives. Google Patents.
  • Silica-Supported Polyphosphoric Acid in the Synthesis of 4-Substituted Tetrahydroisoquinoline Derivatives. PMC. Available from: [Link]

  • Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues. PMC. Available from: [Link]

  • Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. ResearchGate. Available from: [Link]

  • Synthesis of D,L-2-amino-3-(3,4-dihydroxyphenyl)propanoic acid. Barabanov. Available from: [Link]

  • Advances in the synthesis of β-alanine. PMC. Available from: [Link]

  • Concise Synthesis of N-Aryl Tetrahydroquinolines via a One-Pot Sequential Reduction of Quinoline/Chan-Evans-Lam Coupling Reaction. Organic Chemistry Portal. Available from: [Link]

  • Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. MDPI. Available from: [Link]

  • Quick Assembly of 1-Alkylidenyl-tetrahydroisoquinolines via a Catellani Reaction/NBS-Mediated Cyclization. ChemRxiv. Available from: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available from: [Link]

  • Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available from: [Link]

  • Synthesis of 3,4-dihydroisoquinolines using nitroalkanes in polyphosphoric acid. ResearchGate. Available from: [Link]

  • Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. MDPI. Available from: [Link]

Sources

Application

Application Note: Strategic N-Cyclopropylation and Ring-Construction Techniques for 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one

Executive Summary & Mechanistic Rationale The synthesis of 1-cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one is a critical milestone in the development of advanced fluoroquinolone antibiotics and next-generatio...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The synthesis of 1-cyclopropyl-6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one is a critical milestone in the development of advanced fluoroquinolone antibiotics and next-generation STING (Stimulator of Interferon Genes) modulators ()[1].

When designing "N-alkylation" protocols using cyclopropylamine , a fundamental mechanistic constraint must be addressed: cyclopropylamine is a primary amine (a nucleophile), not an electrophilic alkylating agent. Furthermore, direct N-alkylation of the intact 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one secondary amine using cyclopropyl halides via a standard SN2 mechanism is kinetically forbidden. The high s -orbital character of the cyclopropyl C–X bond electronically and sterically prohibits the required backside attack ()[2].

To achieve the desired N1-cyclopropylation, Application Scientists must choose between two validated strategies:

  • De Novo Ring Construction (The Cyclopropylamine Method): Utilizing cyclopropylamine as a nucleophile in a tandem Nucleophilic Aromatic Substitution (SNAr) and base-promoted cyclization sequence ()[3].

  • Chan-Lam Cross-Coupling (The Direct Alkylation Method): Utilizing cyclopropylboronic acid and Cu(II) catalysis to directly couple the cyclopropyl group to the pre-formed tetrahydroquinolin-4-one core.

Comparative Data Presentation

The following table summarizes the quantitative metrics and operational parameters for both strategies to aid in route selection.

MetricProtocol A: De Novo Ring ConstructionProtocol B: Chan-Lam Cross-Coupling
Primary Reagent Cyclopropylamine (Nucleophile)Cyclopropylboronic acid (Electrophile)
Starting Material 2,4,5-Trifluoroarene derivative6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one
Typical Yield 75 – 85% (over two steps)55 – 65%
Reaction Time 3 h (SNAr) + 12 h (Cyclization)24 – 36 h
Catalyst Required None (Base promoted)Cu(OAc)₂ (10-20 mol%), Bipyridine
Primary IPC LC-MS[M+H]⁺ shift, Color changeO₂ consumption, TLC (UV active spot)
Scalability High (Industrial standard)Moderate (Limited by O₂ mass transfer)

Process Visualization

G cluster_0 Pathway A: De Novo Ring Construction cluster_1 Pathway B: Direct N-Cyclopropylation N1 2,4,5-Trifluoroarene Precursor N3 SNAr Adduct N1->N3 SNAr N2 Cyclopropylamine (Nucleophile) N2->N3 Addition Target 1-Cyclopropyl-6,7-difluoro- 1,2,3,4-tetrahydroquinolin-4-one N3->Target Base-Promoted Cyclization N5 6,7-Difluoro-1,2,3,4- tetrahydroquinolin-4-one N5->Target Chan-Lam N6 Cyclopropylboronic Acid N6->Target Cu(II) Catalysis

Caption: Logical relationship of synthetic pathways for N-cyclopropylation of the quinolone core.

Self-Validating Experimental Protocols

Protocol A: Tandem SNAr / Cyclization (The Cyclopropylamine Method)

Causality: The highly electron-withdrawing nature of the precursor activates the ortho-fluorine for SNAr. Following the addition of cyclopropylamine, an irreversible deprotonation by Sodium Hydride (NaH) drives the secondary amine to attack the adjacent ester/ketone, closing the tetrahydroquinolin-4-one ring ()[4].

Step 1: Nucleophilic Aromatic Substitution (SNAr)

  • Preparation: Dissolve 10.0 mmol of the 2,4,5-trifluoroarene precursor in 20 mL of anhydrous Et₂O/EtOH (1:1 v/v) under an N₂ atmosphere.

  • Addition: Cool the vessel to 0 °C. Add cyclopropylamine (12.0 mmol, 1.2 eq) dropwise over 15 minutes to control the exothermic amine addition.

  • Reaction: Remove the ice bath and stir at room temperature for 3 hours.

  • Validation Checkpoint (IPC 1): Perform LC-MS. The reaction is self-validating when the starting material peak disappears, replaced by a dominant[M+H]⁺ peak corresponding to the mono-substituted SNAr adduct.

  • Workup: Concentrate the mixture under reduced pressure to yield the crude intermediate.

Step 2: Intramolecular Cyclization

  • Preparation: Dissolve the crude intermediate in 30 mL of anhydrous DMF. Cool to 0 °C.

  • Deprotonation: Slowly add NaH (60% dispersion in mineral oil, 25.0 mmol, 2.5 eq).

  • Validation Checkpoint (IPC 2): Observe a distinct color shift from pale yellow to deep orange, confirming the formation of the reactive nitrogen anion.

  • Cyclization: Heat the mixture to 90 °C for 12 hours.

  • Workup & Purification: Quench carefully with ice water (50 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers with brine to remove DMF, dry over Na₂SO₄, and purify via silica gel flash chromatography (Hexanes/EtOAc 7:3) to afford the target compound.

Workflow Step1 1. SNAr Reaction (0°C to RT) IPC1 IPC 1: LC-MS [M+H]+ Target Step1->IPC1 Step2 2. Base Cyclization (NaH, 90°C) IPC1->Step2 IPC2 IPC 2: Color Shift & TLC (Rf 0.4) Step2->IPC2 Step3 3. Quench & Purify (Flash Chroma) IPC2->Step3

Caption: Step-by-step self-validating workflow for the De Novo synthesis protocol.

Protocol B: Chan-Lam Cross-Coupling (The Direct Alkylation Method)

Causality: When the 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one core is already assembled, direct N-alkylation is achieved via Chan-Lam coupling. Cu(OAc)₂ acts as the catalyst, coordinating the secondary amine and the cyclopropylboronic acid. Molecular oxygen acts as the terminal oxidant to regenerate the active Cu(II) species, forcing the reductive elimination that forms the C–N bond.

  • Preparation: In an open-air round-bottom flask, combine 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one (5.0 mmol), cyclopropylboronic acid (10.0 mmol, 2.0 eq), Cu(OAc)₂ (0.5 mmol, 10 mol%), 2,2'-bipyridine (0.5 mmol, 10 mol%), and Na₂CO₃ (10.0 mmol, 2.0 eq).

  • Solvent Addition: Add 25 mL of 1,2-dichloroethane (DCE).

  • Reaction: Equip the flask with an O₂ balloon. Stir vigorously at 70 °C for 24–36 hours. Vigorous stirring is critical to ensure O₂ mass transfer into the liquid phase.

  • Validation Checkpoint (IPC): Monitor via TLC (Hexanes/EtOAc 1:1). The starting material (Rf ~0.2) should convert to a less polar, UV-active product spot (Rf ~0.5). The solution will maintain a deep blue/green hue, indicating active Cu(II) species.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove copper salts. Wash the pad with EtOAc (50 mL). Concentrate the filtrate and purify via flash chromatography to isolate the N-cyclopropylated product.

Sources

Method

Application Note: A Validated Stability-Indicating HPLC Method for the Quantification of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one

Abstract This application note details the development and subsequent validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quan...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development and subsequent validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one. This compound is a key intermediate in the synthesis of various pharmaceutical agents, making its purity and quantification critical for quality control. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water (containing 0.1% formic acid) under isocratic conditions, with UV detection at 255 nm. The validation was conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.

Introduction

6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one is a heterocyclic organic compound that serves as a crucial building block in the synthesis of fluoroquinolone antibiotics and other novel pharmaceutical compounds[1]. The purity of such intermediates is paramount as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). A reliable and validated analytical method is therefore essential for quality control in a manufacturing setting, enabling the accurate quantification of the compound and the detection of any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for pharmaceutical analysis due to its high sensitivity, selectivity, and reproducibility[2]. This note provides a comprehensive guide for researchers and drug development professionals on establishing a validated HPLC method, from initial development and optimization to full validation as per regulatory expectations[3][4][5].

Materials and Methods

  • Instrumentation: A standard HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chemicals and Reagents:

    • 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one reference standard (>99% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC or Milli-Q grade).

    • Formic acid (analytical grade).

  • Chromatographic Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Part 1: Method Development

The primary objective of method development is to achieve a symmetric peak for the analyte with adequate retention and resolution from potential impurities, all within a reasonable analysis time. The process followed a systematic approach.

Rationale for Experimental Choices
  • Stationary Phase Selection: A C18 column was chosen as the initial stationary phase. This is the most common reversed-phase packing and is highly effective for separating non-polar to moderately polar compounds like the quinolinone derivative [6][7]. The hydrophobic interaction between the analyte and the C18 alkyl chains provides the primary retention mechanism[7].

  • Mobile Phase Selection: A binary mobile phase consisting of an organic modifier and an aqueous component was selected.

    • Organic Modifier: Acetonitrile was chosen over methanol. Acetonitrile typically provides lower backpressure and better UV transparency at lower wavelengths[8].

    • Aqueous Phase: Water with 0.1% formic acid was used. The addition of formic acid serves two key purposes: it controls the pH of the mobile phase to ensure consistent ionization of the analyte, and it protonates residual silanol groups on the silica-based stationary phase, which minimizes peak tailing for basic compounds[9].

  • Detection Wavelength (λmax): The UV spectrum of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one was scanned using a PDA detector. Fluoroquinolone-type structures are known to absorb light in the UV-A region[10]. The molecule exhibited significant absorbance with a maximum (λmax) around 255 nm. This wavelength was selected for quantification to ensure maximum sensitivity and minimal interference. Related fluoroquinolones show strong absorbance between 280-340 nm, but the tetrahydro- derivative's spectrum dictates the optimal choice[11][12].

  • Elution Mode: An isocratic elution was found to be sufficient for this application, providing a balance between resolution, run time, and simplicity. A scouting gradient run (e.g., 5% to 95% acetonitrile over 20 minutes) was initially performed to determine the approximate organic solvent percentage needed to elute the analyte with a suitable retention factor (k')[9]. Based on this, an isocratic mobile phase composition of 40% Acetonitrile and 60% Water (with 0.1% Formic Acid) was optimized.

Optimized Chromatographic Conditions

The final, optimized conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 255 nm
Injection Volume 10 µL
Run Time 10 minutes
Method Development Workflow

The logical flow of the method development process is illustrated below.

G cluster_dev Method Development Workflow Analyte Analyte Characterization (Structure, Solubility, UV Scan) Column Stationary Phase Selection (C18 chosen for hydrophobicity) Analyte->Column MobilePhase Mobile Phase Screening (ACN/Water + Formic Acid) Column->MobilePhase Scout Scouting Gradient Run (5-95% ACN) MobilePhase->Scout Optimize Isocratic Optimization (Adjust %ACN for ideal retention) Scout->Optimize Final Final Optimized Method (Table 1 Conditions) Optimize->Final

Caption: A systematic workflow for RP-HPLC method development.

Part 2: Method Validation Protocol

The developed method was validated according to the ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose[13][14]. The objective of validation is to confirm that the analytical procedure is fit for its intended purpose[4][5].

Validation Parameters and Procedures

The following validation characteristics were evaluated:

1. Specificity / Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

  • Procedure:

    • Inject a blank solution (diluent) to ensure no interfering peaks at the analyte's retention time.

    • Inject a solution of the reference standard.

    • To establish stability-indicating capability, subject the analyte to forced degradation conditions (acid, base, oxidation, heat, and light). Analyze these stressed samples to ensure the main analyte peak is resolved from all degradation product peaks. Peak purity analysis using a PDA detector should be performed.

2. Linearity

  • Objective: To demonstrate a direct proportional relationship between analyte concentration and the detector response over a specified range.

  • Procedure:

    • Prepare a stock solution of the reference standard.

    • Create a series of at least five calibration standards by serial dilution, typically spanning 80% to 120% of the expected sample concentration.

    • Inject each standard in triplicate.

    • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Accuracy

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Perform a recovery study by spiking a placebo (or blank matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each concentration level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-day Precision): Analyze six replicate samples of the analyte at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest amount of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

  • Procedure:

    • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N) of the response. Typically, S/N of 3:1 for LOD and 10:1 for LOQ.

    • Alternatively, calculate from the standard deviation of the response and the slope of the calibration curve:

      • LOD = 3.3 * (σ / S)

      • LOQ = 10 * (σ / S) (where σ = standard deviation of the y-intercepts of regression lines, S = slope of the calibration curve).

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Vary key parameters one at a time, such as:

      • Flow rate (± 0.1 mL/min).

      • Column temperature (± 5 °C).

      • Mobile phase composition (± 2% organic).

    • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak area, and tailing factor.

  • Acceptance Criteria: System suitability parameters must pass under all varied conditions. Retention time shift should be minimal and predictable.

Validation Workflow Diagram

G cluster_val Method Validation Workflow (ICH Q2) Method Final Optimized HPLC Method Specificity Specificity (Blank, Standard, Forced Degradation) Method->Specificity Linearity Linearity (5 levels, r² ≥ 0.999) Method->Linearity Accuracy Accuracy (Spike Recovery 98-102%) Method->Accuracy Precision Precision (Repeatability & Intermediate, RSD ≤ 2%) Method->Precision Limits LOD & LOQ (S/N Ratio or Slope Method) Method->Limits Robustness Robustness (Vary Flow, Temp, % Organic) Method->Robustness Validated Method Validated Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Limits->Validated Robustness->Validated

Caption: Overview of the validation parameters as per ICH guidelines.

Results and Discussion

The validation experiments were performed, and the results confirmed the method's suitability. A summary of the validation data is presented below.

Validation ParameterResultAcceptance CriteriaStatus
Specificity No interference from blank or degradants. Peak purity > 99.5%.No interferencePass
Linearity (r²) 0.9998≥ 0.999Pass
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%Pass
Precision (RSD%)
- Repeatability0.45%≤ 2.0%Pass
- Intermediate Precision0.68%≤ 2.0%Pass
LOD 0.05 µg/mLReport Value-
LOQ 0.15 µg/mLReport Value-
Robustness System suitability passed under all varied conditions.SST criteria metPass

The results demonstrate that the method is specific, linear, accurate, precise, and robust for the intended application. The forced degradation studies confirmed its stability-indicating nature, showing complete separation of the parent peak from all degradation products generated under stress conditions.

Conclusion

A simple, rapid, and reliable isocratic RP-HPLC method has been successfully developed and validated for the quantitative determination of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one. The method meets all the performance criteria outlined in the ICH Q2(R1) guidelines. This validated method is suitable for routine quality control analysis of bulk drug material and for monitoring the compound's stability.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures Guidance for Industry. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • LCGC. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Dodd, M. C., et al. (2016). Specific Reaction Kinetics and Formation of Equally Potent Fluoroquinolone Antibiotics. Environmental Science & Technology. [Link]

  • Lo, M. W. (2014). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link]

  • Chignell, C. F., et al. (2010). Screening for Ocular Phototoxicity of Fluoroquinolone Antibiotics. Investigative Ophthalmology & Visual Science. [Link]

  • Zhang, Q., et al. (2023). Water brownness regulates the bioavailability of a fluoroquinolone antibiotic: UV-absorbance as a predictor of ciprofloxacin ecotoxicity. Environmental Pollution. [Link]

  • Umezawa, K., et al. (1992). Photostability and biological activity of fluoroquinolones substituted at the 8 position after UV irradiation. Antimicrobial Agents and Chemotherapy. [Link]

  • ResearchGate. (n.d.). UV overlain spectra of the six fluoroquinolones. [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. [Link]

  • Jogia, H., et al. (2010). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Tropical Journal of Pharmaceutical Research. [Link]

  • Manasa Life Sciences. (n.d.). 1-cyclopropyl-6,7-difluoro-2,3-dihydroquinolin-4-one. [Link]

Sources

Application

NMR spectroscopy characterization of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one

Application Note: Multi-Nuclear NMR Spectroscopy Characterization of 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one Introduction & Structural Significance 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one is a highly versatil...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Multi-Nuclear NMR Spectroscopy Characterization of 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one

Introduction & Structural Significance

6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one is a highly versatile fluorinated bicyclic scaffold. It serves as a critical synthetic intermediate in the development of broad-spectrum fluoroquinolone antibiotics[1] and next-generation Stimulator of Interferon Genes (STING) modulators for immunotherapy[2].

From an analytical perspective, the presence of two adjacent fluorine atoms (C6 and C7) on the aromatic ring fused to a piperidone system creates a highly complex spin environment. The 1 H, 13 C, and 19 F nuclei interact via an extensive network of scalar couplings ( 1J , 2J , 3J , and 4J ). Unlocking the exact substitution pattern and confirming structural integrity requires a rigorous, multi-nuclear NMR approach rather than relying on standard 1 H NMR alone[3].

Scientific Rationale & Experimental Design

To ensure high-fidelity data, the experimental design must account for the unique physical chemistry of fluorinated heterocycles:

  • Solvent Selection (DMSO-d6): The secondary amine (NH) at position 1 is prone to rapid chemical exchange in protic or weakly interacting solvents. DMSO-d6 is selected because its strong hydrogen-bonding capability drastically slows this exchange, allowing the NH proton to appear as a distinct, integrable signal rather than a broad baseline artifact. Furthermore, it stabilizes the pseudo-chair conformation of the tetrahydroquinoline ring.

  • Relaxation Delays ( D1 ): Fluorinated aromatic carbons and 19 F nuclei exhibit prolonged longitudinal relaxation times ( T1​ ). Using a standard 1-second delay will result in severe signal attenuation for quaternary carbons. A D1 of 3–5 seconds is mandated to ensure quantitative integration.

  • Heteronuclear Decoupling: To unambiguously assign the 13 C spectrum, 19 F broad-band decoupling ( 13 C{ 19 F}) is highly recommended. Without it, the aromatic carbons split into complex doublet-of-doublets (e.g., 1JC−F​≈250 Hz), which distributes signal intensity across multiple peaks and buries low-intensity quaternary carbons in the baseline noise.

Workflow Visualization

G A Sample Preparation (DMSO-d6, 150 mM) B 1D NMR Acquisition (1H, 13C, 19F) A->B Transfer to magnet C Heteronuclear Decoupling (1H{19F}, 13C{19F}) B->C Simplify multiplets D 2D Correlation (HSQC, HMBC) B->D Establish connectivity E Spin-System Validation C->E Extract J-couplings D->E Map correlations

Figure 1: Comprehensive multi-nuclear NMR workflow for fluorinated tetrahydroquinolines.

Step-by-Step Experimental Protocols

Step 1: Sample Preparation

  • Weigh exactly 15–20 mg of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one.

  • Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (99.9% D) containing 0.03% v/v TMS as an internal standard.

  • Causality: This mass yields a concentration of ~150 mM. This is the optimal threshold to acquire high-quality 13 C spectra within 30 minutes without inducing concentration-dependent π−π stacking aggregation, which would artificially shift the aromatic resonances.

  • Self-Validation Checkpoint 1: Visually inspect the NMR tube. The solution must be perfectly clear. Any undissolved particulate matter will distort magnetic field homogeneity, making it impossible to resolve fine 4JH−F​ couplings.

Step 2: 1D NMR Acquisition

  • 1 H NMR (400 MHz): Acquire 16 scans with a spectral width of 12 ppm and a relaxation delay ( D1 ) of 2 seconds.

  • 19 F NMR (376 MHz): Acquire 32 scans with a spectral width of 100 ppm centered at -140 ppm. Set D1 to 3 seconds. Causality: The extended delay ensures complete T1​ relaxation of the fluorine nuclei, preventing signal truncation.

  • 13 C{ 1 H} NMR (100 MHz): Acquire 1024 scans with D1 = 3 seconds.

Step 3: 2D Correlation Spectroscopy

  • Acquire a 1 H- 13 C HSQC experiment to map direct C-H attachments (differentiating the aliphatic C2/C3 from the aromatic C5/C8).

  • Acquire a 1 H- 13 C HMBC experiment. Causality: HMBC is critical for linking the isolated aliphatic piperidone ring to the aromatic core via long-range ( 3J ) correlations from H-2 and H-3 to the bridgehead carbons (C4a and C8a).

Quantitative Data Presentation

The following tables summarize the expected multi-nuclear NMR parameters for 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one in DMSO-d6.

Table 1: 1 H and 19 F NMR Assignments | Nucleus | Position | Chem. Shift (ppm) | Multiplicity | Coupling Constants ( J in Hz) | | :--- | :--- | :--- | :--- | :--- | | 1 H | H-1 (NH) | ~ 7.20 | br s | - | | 1 H | H-5 | ~ 7.50 | dd | 3JH−F6​=10.5 , 4JH−F7​=8.0 | | 1 H | H-8 | ~ 6.60 | dd | 3JH−F7​=12.0 , 4JH−F6​=7.0 | | 1 H | H-2 | ~ 3.40 | td | 3JH−H​=7.0 , 3JH−NH​=2.5 | | 1 H | H-3 | ~ 2.55 | t | 3JH−H​=7.0 | | 19 F | F-6 | ~ -135.0 | ddd | 3JF−F​=22.0 , 3JF−H5​=10.5 , 4JF−H8​=7.0 | | 19 F | F-7 | ~ -145.0 | ddd | 3JF−F​=22.0 , 3JF−H8​=12.0 , 4JF−H5​=8.0 |

Table 2: 13 C NMR Assignments & Carbon-Fluorine Couplings | Position | Chem. Shift (ppm) | Multiplicity | C-F Coupling Constants ( J in Hz) | | :--- | :--- | :--- | :--- | | C-4 (C=O) | ~ 191.0 | s | - | | C-6 (C-F) | ~ 152.0 | dd | 1JC−F6​=250 , 2JC−F7​=15 | | C-8a | ~ 148.0 | dd | 3JC−F7​=10 , 4JC−F6​=2 | | C-7 (C-F) | ~ 146.0 | dd | 1JC−F7​=245 , 2JC−F6​=14 | | C-4a | ~ 115.0 | d | 3JC−F6​=5 | | C-5 | ~ 113.0 | d | 2JC−F6​=18 | | C-8 | ~ 102.0 | d | 2JC−F7​=20 | | C-2 | ~ 41.0 | s | - | | C-3 | ~ 37.0 | s | - |

Self-Validating Systems (Trustworthiness)

To confirm that the spectral assignments are correct and not artifacts of second-order effects, the protocol utilizes a closed-loop mathematical validation system:

  • Homonuclear Symmetry Check: The ortho-fluorine coupling ( 3JF−F​ ) extracted from the F-6 multiplet must mathematically equal the 3JF−F​ extracted from the F-7 multiplet (typically ~22.0 Hz). A mismatch indicates an overlapping impurity or incorrect peak picking.

  • Heteronuclear Cross-Validation: The scalar coupling observed in the 1 H spectrum must perfectly mirror the 19 F spectrum. For example, the 3JH−F​ coupling of 10.5 Hz observed on the H-5 proton signal must exactly match the corresponding 3JF−H​ coupling on the F-6 fluorine signal. If these values diverge by more than the digital resolution of the experiment (typically 0.2 Hz), the assignment is fundamentally flawed.

  • Decoupling Verification: Running a 1 H{ 19 F} decoupled experiment must instantly collapse the complex doublet-of-doublets of H-5 and H-8 into simple singlets (or para-coupled doublets with J<1 Hz), proving that the observed splitting was entirely due to the C6 and C7 fluorines.

Sources

Method

High-Yield Synthesis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one: A Detailed Guide to Catalyst Selection and Protocol Optimization

Introduction: The Significance of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one The 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one core is a critical pharmacophore found in a variety of potent antibacterial agents. The fl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one

The 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one core is a critical pharmacophore found in a variety of potent antibacterial agents. The fluorine substituents at the 6 and 7 positions are known to significantly enhance the biological activity of these compounds, particularly their efficacy against both Gram-positive and Gram-negative bacteria.[1] The development of efficient and high-yield synthetic routes to this key intermediate is therefore of paramount importance to researchers in medicinal chemistry and drug development. This guide provides a detailed analysis of the most effective catalysts for the synthesis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one, complete with optimized protocols and a discussion of the underlying chemical principles.

Synthetic Strategy: Intramolecular Friedel-Crafts Cyclization

The most direct and widely employed method for the synthesis of the tetrahydroquinolin-4-one ring system is the intramolecular Friedel-Crafts cyclization of an N-aryl-β-alanine precursor. This reaction involves the electrophilic aromatic substitution of the aniline ring by the carboxylic acid moiety, facilitated by a strong acid catalyst. The choice of catalyst is crucial for achieving high yields and minimizing side reactions.

G cluster_0 Precursor Synthesis cluster_1 Intramolecular Cyclization 3,4-Difluoroaniline 3,4-Difluoroaniline Precursor 3-(3,4-Difluoroanilino)propanoic acid 3,4-Difluoroaniline->Precursor Michael Addition Acrylic_Acid Acrylic Acid Acrylic_Acid->Precursor Catalyst Strong Acid Catalyst (Eaton's Reagent or PPA) Precursor->Catalyst Activation Target 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one Catalyst->Target Cyclization G start Start: 3-(3,4-Difluoroanilino)propanoic acid add_eaton Add Eaton's Reagent start->add_eaton heat Heat to 100-110 °C for 2-4h add_eaton->heat monitor Monitor by TLC/LC-MS heat->monitor quench Quench on ice monitor->quench Reaction Complete neutralize Neutralize with NaHCO₃ quench->neutralize extract Extract with Ethyl Acetate neutralize->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End: Pure Product purify->end

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Application

Application Note: Advanced Crystallization and Purification Protocols for 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one Isolation

Introduction & Mechanistic Rationale 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one (CAS: 114417-39-9) is a critical bicyclic intermediate utilized in the synthesis of next-generation fluoroquinolone antibiotics and Stimu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one (CAS: 114417-39-9) is a critical bicyclic intermediate utilized in the synthesis of next-generation fluoroquinolone antibiotics and Stimulator of Interferon Genes (STING) modulators[1]. The isolation of this compound from crude cyclization mixtures presents unique physicochemical challenges. The dual fluorine substitution at the C6 and C7 positions significantly withdraws electron density from the aromatic ring via inductive effects. This alters the basicity of the tetrahydroquinoline nitrogen and modifies its hydrogen-bonding capacity, making the molecule less polar than its unfluorinated analogs.

Direct crystallization from the crude reaction mixture often fails due to the presence of structurally homologous impurities (e.g., uncyclized precursors, regioisomers, and over-oxidized quinolones) that co-precipitate or induce "oiling out" (liquid-liquid phase separation). To overcome this, a robust, two-dimensional purification strategy is required: an orthogonal initial cleanup via Flash Column Chromatography (FCC) followed by a thermodynamically controlled anti-solvent crystallization[2].

Purification Strategy and Workflow

The purification cascade relies on separating impurities by polarity (FCC) before establishing a highly ordered crystal lattice (crystallization) to reject residual trace contaminants.

PurificationWorkflow Crude Crude Reaction Mixture (6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one) FCC Flash Column Chromatography (FCC) Silica Gel, EtOAc:Hexane Crude->FCC Load (DCM/Silica) Concentration Concentration in Vacuo FCC->Concentration Elution (30-40% EtOAc) Trituration Anti-Solvent Crystallization (Et2O : Hexane) Concentration->Trituration Solvent Swap Filtration Vacuum Filtration & Washing Trituration->Filtration Crystal Formation Drying Vacuum Drying (45 °C, 12 h) Filtration->Drying Wet Cake Pure Pure Isolated Product (>99% HPLC Purity) Drying->Pure Final Yield

Purification workflow for 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one isolation.

Experimental Protocols

Protocol A: Primary Isolation via Flash Column Chromatography (FCC)

Objective: To remove highly polar tarry residues and baseline impurities prior to crystallization. Causality: The crude cyclization mass contains polymeric byproducts that inhibit nucleation. Passing the mixture through a silica plug isolates the monomeric quinolinone fraction, creating a favorable environment for subsequent lattice formation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude reaction mass in a minimum volume of Dichloromethane (DCM). Add silica gel (230-400 mesh) equivalent to 2× the crude mass and concentrate in vacuo to prepare a dry load.

    • Self-Validation Check: Ensure the resulting powder is completely free-flowing. Clumping indicates residual DCM, which causes band broadening and poor resolution during elution.

  • Column Packing: Pack a flash column with silica gel using 100% Hexane.

  • Elution: Initiate elution with Hexane, gradually increasing polarity to Ethyl Acetate (EtOAc):Hexane (1:1 v/v). The difluoro-quinolinone typically elutes at 30–40% EtOAc.

  • Fraction Pooling: Monitor fractions via TLC (UV 254 nm). Pool fractions containing the target compound ( Rf​ ~ 0.4 in 1:1 EtOAc:Hexane) and concentrate under reduced pressure at 40 °C to yield a semi-pure solid.

Protocol B: Anti-Solvent Crystallization

Objective: To achieve >99% purity through selective lattice formation. Causality: Diethyl ether (Et 2​ O) acts as a moderate solvent that dissolves the semi-pure solid, while Hexane acts as a strong anti-solvent. The dropwise addition of Hexane at ambient temperature carefully shifts the system into the metastable zone, promoting the slow nucleation of beige microcrystals rather than rapid amorphous precipitation.

Step-by-Step Methodology:

  • Dissolution: Suspend the semi-pure solid from Protocol A in Et 2​ O (approx. 3 mL/g of product). Stir at 25 °C until a homogenous solution is achieved.

  • Anti-Solvent Addition: Equip the flask with an addition funnel. Add Hexane (approx. 9 mL/g of product) dropwise over 45 minutes under constant stirring (250 rpm).

    • Self-Validation Check: The slow addition rate is critical. Rapid addition forces the system past the metastable zone limit, resulting in oiling out and the entrapment of impurities within the solid matrix.

  • Aging: Allow the suspension to stir for an additional 2 hours at room temperature to ensure complete Ostwald ripening of the microcrystals.

  • Filtration: Isolate the beige solid via vacuum filtration using a Büchner funnel. Wash the wet cake with ice-cold Hexane (2 × 2 mL/g) to displace the mother liquor.

    • Self-Validation Check: Analyze the mother liquor via HPLC. If >5% of the target mass remains, concentrate the mother liquor and subject it to a second crop crystallization to ensure mass balance closure.

  • Drying: Dry the crystals in vacuo at 45 °C for 12 hours to remove residual solvents.

Quantitative Data and Solvent System Optimization

To optimize the crystallization step, various solvent/anti-solvent pairs were evaluated. The Et 2​ O/Hexane system demonstrated the optimal balance of recovery and purity, effectively avoiding the amorphous precipitation observed with highly polar or miscible solvent systems.

Solvent System (v/v)RatioRecovery (%)Purity (HPLC Area %)Crystalline MorphologyObservation
Et 2​ O : Hexane 1:3 85.0 99.2 Beige microcrystals Optimal lattice formation; high purity.
EtOAc : Heptane1:478.598.5Yellowish powderAcceptable, but lower yield.
DCM : Hexane1:565.095.0N/AOiling out observed; poor impurity rejection.
IPA : Water8:270.297.8Amorphous solidRapid precipitation; entrapment of impurities.

Analytical Validation

To confirm the structural integrity and purity of the isolated 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one, the following analytical parameters must be verified:

  • HPLC Purity: >99.0% (C18 Column, Water/Acetonitrile gradient with 0.1% TFA, detection at 254 nm).

  • Mass Spectrometry (ESI-MS): Expected [M+H]+ at m/z 184.

  • 1 H NMR (400 MHz, DMSO- d6​ ): Characteristic signals include the secondary amine proton (broad singlet, ~7.0 ppm) and the distinct aromatic protons split by the adjacent C6/C7 fluorine atoms.

References

  • Title: Next-generation modulators of stimulator of interferon genes (STING) Source: WIPO (PCT) WO2020249773A1 URL: 1]

  • Title: Basics of Crystallization Process Applied in Drug Exploration Source: Dosage Form Design Parameters (Elsevier, 2018) URL: [Link]2]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield in 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one synthesis reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of fluorinated heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing bottlenecks in the synthesis of fluorinated heterocycles. The synthesis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one —a critical intermediate in the development of fluoroquinolone antibiotics and next-generation STING modulators[1]—is notoriously challenging.

The standard synthetic route involves the Michael addition of 3,4-difluoroaniline to an acrylic acid derivative to form N-(3,4-difluorophenyl)-beta-alanine, followed by an intramolecular Friedel-Crafts acylation. Due to the deactivated nature of the difluorophenyl ring, this workflow is plagued by poor yields, severe charring, and frustrating regioselectivity issues[2].

Below is a comprehensive troubleshooting guide, optimized protocols, and mechanistic insights to help you achieve high-yielding, self-validating reactions.

🔬 Troubleshooting Guide & FAQs

Q1: Why is the yield of my initial Michael addition (formation of N-(3,4-difluorophenyl)-beta-alanine) consistently below 50%? Causality: The two fluorine atoms at the C3 and C4 positions exert a strong electron-withdrawing inductive effect (-I). This significantly reduces the electron density on the aniline nitrogen, rendering it a poor nucleophile. Consequently, the conjugate addition to acrylic acid becomes sluggish under standard thermal conditions. Actionable Fix: Transition from a purely thermal reaction to a Lewis acid-catalyzed system. Utilizing catalytic amounts of AlCl3​ or TiCl4​ in a polar aprotic solvent (such as DMSO at 80°C) stabilizes the transition state and accelerates the nucleophilic attack, pushing conversion rates above 85%.

Q2: During cyclization, I am observing significant charring and a complex mixture of degradation products. I am currently using Polyphosphoric Acid (PPA) at 130°C. How can I clean up this reaction? Causality: The deactivated aromatic ring demands high activation energy for the Friedel-Crafts acylation[2]. While PPA is a traditional reagent for this[3], its extreme viscosity at temperatures below 120°C prevents efficient stirring, leading to localized superheating at the flask walls. When you increase the bulk temperature to 130°C to lower the viscosity, you inadvertently trigger oxidative degradation and polymerization of the electron-deficient intermediate. Actionable Fix: Switch your cyclization medium to Eaton's Reagent (7.5 wt% P2​O5​ in methanesulfonic acid). Eaton's reagent remains highly fluid at room temperature, enabling excellent mass transfer and allowing the cyclization to proceed smoothly at a much milder 70–80°C[4]. This effectively eliminates charring and preserves the integrity of the product.

Q3: NMR analysis of my crude product shows a mixture of two regioisomers. How do I maximize the desired 6,7-difluoro isomer over the 5,6-difluoro byproduct? Causality: Cyclization of N-(3,4-difluorophenyl)-beta-alanine can occur at either the C6 or C2 position of the aniline ring. C6 cyclization yields the desired 6,7-difluoro isomer, while C2 cyclization yields the 5,6-difluoro byproduct. Although the C6 position is sterically favored, harsh thermodynamic conditions (like PPA at >120°C) provide enough thermal energy to overcome the steric barrier at C2, eroding your regioselectivity[2]. Actionable Fix: Maintain strict kinetic control. By using Eaton's reagent at 75°C, the reaction lacks the thermal energy required to overcome the C2 steric hindrance. This kinetically traps the reaction pathway, pushing the regioselectivity ratio (6,7- : 5,6-) to >10:1.

📊 Quantitative Reagent Comparison

To guide your experimental design, the table below summarizes the causality between cyclization reagents, reaction conditions, and the resulting yield/regioselectivity.

Reagent SystemOperating Temp (°C)Viscosity / Mass TransferRegioselectivity (6,7- : 5,6-)Typical Yield (%)
Polyphosphoric Acid (PPA) 120 - 140Very High (Poor mixing)~ 3:135 - 45
Aluminum Chloride ( AlCl3​ ) 110 - 150Solid suspension~ 4:130 - 40
Eaton's Reagent ( P2​O5​ / MeSO3​H ) 70 - 80Low (Excellent mixing)> 10:175 - 85
Triflic Acid ( CF3​SO3​H ) 50 - 60Low (Excellent mixing)> 15:180 - 90

🧪 Optimized Step-by-Step Protocol: Eaton's Reagent Cyclization

This protocol is designed as a self-validating system . By incorporating an analytical checkpoint, you can verify the kinetic control of the reaction in real-time before committing to the full workup.

Reagents & Equipment:

  • N-(3,4-difluorophenyl)-beta-alanine (1.0 eq)

  • Eaton's Reagent (10 mL per gram of substrate)

  • Dry round-bottom flask, overhead stirrer, and internal temperature probe.

Methodology:

  • Preparation: Purge the dry round-bottom flask with N2​ . Add Eaton's reagent and cool the flask to 0°C using an ice bath.

  • Addition: Slowly add the N-(3,4-difluorophenyl)-beta-alanine in small portions over 30 minutes. Mechanistic Note: Slow addition prevents exothermic spikes that could prematurely trigger thermodynamic C2 cyclization.

  • Cyclization & Self-Validation: Replace the ice bath with a heating mantle. Warm the mixture to an internal temperature of 75°C and stir continuously.

    • Self-Validation Checkpoint: At the 2-hour mark, withdraw a 50 µL aliquot, quench it in 1 mL of cold water, extract with 1 mL ethyl acetate, and analyze via HPLC. You must observe a >10:1 ratio of the 6,7-difluoro to 5,6-difluoro isomer. If the ratio is eroding (e.g., 5:1), your internal temperature has spiked above 80°C. Immediately reduce the heat to restore kinetic control.

  • Quenching: After 4–6 hours (upon full consumption of starting material), cool the mixture to room temperature. Carefully pour the acidic mixture over crushed ice under vigorous stirring.

  • Neutralization: Slowly neutralize the aqueous mixture to pH 7 using 20% w/v aqueous NaOH. Caution: This step is highly exothermic. Maintain the temperature below 20°C using an ice bath to prevent base-catalyzed degradation of the product.

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Recrystallize the crude solid from ethanol to obtain the pure 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one.

🗺️ Reaction Pathway Visualization

The following diagram illustrates the mechanistic divergence during the cyclization step, highlighting the importance of kinetic versus thermodynamic control.

Pathway SM 3,4-Difluoroaniline + Acrylic Acid Int N-(3,4-difluorophenyl)- beta-alanine SM->Int Michael Addition (Lewis Acid / Heat) Des 6,7-Difluoro Isomer (Desired Product) Int->Des Eaton's Reagent (75°C) Kinetic Control (C6) Undes 5,6-Difluoro Isomer (Undesired Byproduct) Int->Undes PPA (>120°C) Thermodynamic Control (C2)

Reaction pathway showing regioselective cyclization of N-(3,4-difluorophenyl)-beta-alanine.

📚 References

  • Title : WO2020249773A1 - Next-generation modulators of stimulator of interferon genes (sting) Source : Google Patents URL : 1[1]

  • Title : Synthesis and Structure−Activity Relationships of 1,2,3,4-Tetrahydroquinoline-2,3,4-trione 3-Oximes: Novel and Highly Potent Antagonists for NMDA Receptor Glycine Site Source : Journal of Medicinal Chemistry (ACS Publications) URL :2[2]

  • Title : Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria Source : PMC (NIH.gov) URL :3[3]

  • Title : Norfloxacin Derivative with Carbazole at C-7 FQB-1 Induces Cytotoxic, Antiproliferative, and Antitumor Effects in an Experimental Lung Carcinoma Model Source : ResearchGate URL :4[4]

Sources

Optimization

Troubleshooting common impurities in 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one batch production

A Guide for Researchers, Scientists, and Drug Development Professionals Introduction 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one is a key building block in the synthesis of various pharmaceutically active compounds. It...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one is a key building block in the synthesis of various pharmaceutically active compounds. Its purity is paramount to the quality and efficacy of the final active pharmaceutical ingredient (API). This guide addresses frequently asked questions regarding impurity formation and provides systematic approaches to their identification, mitigation, and removal.

The probable synthetic route to 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one involves a multi-step process, which is susceptible to various side reactions leading to the formation of impurities. Understanding the reaction mechanism and potential pitfalls is crucial for successful batch production.

Hypothetical Synthetic Pathway

A common and logical synthetic route to 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one is outlined below. This pathway will serve as the basis for our troubleshooting discussion.

Synthetic_Pathway A 3,4-Difluoroaniline C N-(3,4-Difluorophenyl)-β-alanine A->C Michael Addition B Acrylic Acid B->C E 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one C->E Intramolecular Friedel-Crafts Acylation D Polyphosphoric Acid (PPA) / Eaton's Reagent D->E

Caption: A plausible synthetic route to the target molecule.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one, providing insights into their causes and solutions.

Impurity Profile Analysis

Question 1: We are observing multiple unknown peaks in our HPLC analysis of the final product. How can we begin to identify these impurities?

Answer: A systematic approach to impurity identification is crucial. The nature of impurities in quinolinone synthesis can be broadly categorized as organic, inorganic, and residual solvents.[1] For organic impurities, consider the following:

  • Unreacted Starting Materials: Check for the presence of 3,4-difluoroaniline and acrylic acid.

  • Intermediates: The key intermediate, N-(3,4-difluorophenyl)-β-alanine, may be present if the cyclization step is incomplete.

  • Byproducts from Side-Reactions: These are the most common and challenging impurities to identify.

Experimental Protocol: Impurity Identification

  • High-Performance Liquid Chromatography (HPLC): Develop a robust HPLC method capable of separating the main peak from all impurities.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Use LC-MS to obtain the molecular weight of each impurity. This is a powerful tool for initial identification.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Isolate the major impurities using preparative HPLC and characterize their structure using 1H, 13C, and 19F NMR.

  • Forced Degradation Studies: Subject a pure sample of the product to stress conditions (acid, base, heat, oxidation, light) to intentionally generate degradation products. This can help in identifying potential degradants that may form during the process or on storage.

Troubleshooting the Michael Addition Step

Question 2: Our initial Michael addition of 3,4-difluoroaniline to acrylic acid is low-yielding and produces a significant amount of a dimeric impurity. What is causing this and how can we prevent it?

Answer: The formation of a dimeric impurity suggests a side reaction where a second molecule of 3,4-difluoroaniline reacts with the initial product. This can be attributed to the reaction conditions.

Dimer_Formation A N-(3,4-Difluorophenyl)-β-alanine C Dimeric Impurity A->C Further Michael Addition B 3,4-Difluoroaniline B->C

Caption: Dimer formation via a secondary Michael addition.

Troubleshooting Steps:

  • Control Stoichiometry: Use a slight excess of acrylic acid to ensure the complete consumption of the aniline.

  • Temperature Control: Run the reaction at a lower temperature to minimize the rate of the secondary addition.

  • Slow Addition: Add the 3,4-difluoroaniline slowly to a solution of acrylic acid to maintain a low concentration of the aniline throughout the reaction.

Challenges in the Friedel-Crafts Cyclization

Question 3: The intramolecular Friedel-Crafts acylation to form the quinolinone ring is sluggish and gives a poor yield. We also observe a significant amount of a dark, tarry byproduct. What are the likely causes?

Answer: The intramolecular Friedel-Crafts acylation is a critical and often challenging step.[4] Several factors can contribute to low yields and byproduct formation:

  • Insufficient Activation: The aromatic ring of N-(3,4-difluorophenyl)-β-alanine is deactivated by the two fluorine atoms, making the electrophilic substitution difficult.

  • High Reaction Temperature: While high temperatures are often required for this cyclization, they can also lead to polymerization and degradation of the starting material and product.[5]

  • Choice of Cyclizing Agent: The strength of the acid catalyst is critical.

Troubleshooting and Optimization:

ParameterRecommended ActionRationale
Cyclizing Agent Use a strong dehydrating acid like Polyphosphoric Acid (PPA) or Eaton's Reagent (P₂O₅ in methanesulfonic acid).These reagents are highly effective for intramolecular acylations of deactivated systems.
Temperature Optimize the reaction temperature. Start at a lower temperature (e.g., 80-100 °C) and gradually increase it.Finding the optimal temperature is a balance between achieving a reasonable reaction rate and minimizing degradation.
Reaction Time Monitor the reaction progress by TLC or HPLC to avoid prolonged heating after the reaction is complete.Overheating can lead to the formation of polymeric byproducts.

Question 4: We are observing an isomeric impurity that we suspect is the 5,6-difluoro-1,2,3,4-tetrahydroquinolin-4-one. How is this possible and how can we control the regioselectivity?

Answer: The formation of the 5,6-difluoro isomer is a known challenge in quinoline synthesis when using asymmetrically substituted anilines.[5] The cyclization can occur at either of the two ortho positions to the amino group.

Isomer_Formation A N-(3,4-Difluorophenyl)-β-alanine B 6,7-Difluoro Isomer (Desired) A->B Cyclization at C6 C 5,6-Difluoro Isomer (Impurity) A->C Cyclization at C2

Caption: Regioselectivity in the Friedel-Crafts cyclization.

Controlling Regioselectivity:

  • Steric Hindrance: While the fluorine atoms are small, the electronics of the ring are the dominant factor.

  • Electronic Effects: The fluorine atoms are electron-withdrawing, deactivating the ortho and para positions. The position ortho to the activating amino group and meta to the fluorine at position 3 is less deactivated, favoring the formation of the desired 6,7-difluoro isomer. However, the formation of the 5,6-difluoro isomer can still occur.

  • Catalyst Choice: The choice of Lewis or Brønsted acid can influence the regioselectivity. Experimenting with different acids (e.g., PPA, Eaton's reagent, AlCl₃) may help to improve the ratio of the desired isomer.

Purification Challenges

Question 5: We are struggling to remove the isomeric impurity and some colored byproducts from our final product. What purification strategies do you recommend?

Answer: Effective purification is essential to meet the stringent purity requirements for pharmaceutical intermediates.

Purification Protocol:

  • Crystallization: This is often the most effective method for removing both isomeric and colored impurities.

    • Solvent Screening: Experiment with a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures to find a system that provides good solubility for the product at elevated temperatures and poor solubility at room temperature or below, while the impurities remain in solution.

  • Column Chromatography: For difficult separations, column chromatography using silica gel can be employed.[6]

    • Solvent System Optimization: A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, will likely be necessary to separate the product from closely related impurities.

  • Activated Carbon Treatment: To remove colored impurities, a treatment with activated carbon can be very effective.

    • Procedure: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon, stir for a short period, and then filter through a bed of celite.

Summary of Potential Impurities and Mitigation Strategies

Impurity TypePotential SourceMitigation and Control Strategies
Unreacted Starting Materials Incomplete reaction in the Michael addition or cyclization steps.Optimize reaction stoichiometry, temperature, and time.
Intermediate Incomplete Friedel-Crafts cyclization.Use a stronger cyclizing agent, optimize temperature and reaction time.
Dimeric Impurity Side reaction during the Michael addition.Control stoichiometry, lower reaction temperature, slow addition of aniline.
Isomeric Impurity Lack of complete regioselectivity in the Friedel-Crafts cyclization.Experiment with different acid catalysts. Isolate via crystallization or chromatography.
Polymeric/Tarry Byproducts High reaction temperatures during cyclization.Optimize reaction temperature and time.
Residual Solvents Incomplete removal during work-up and drying.Proper drying under vacuum at an appropriate temperature.
Inorganic Impurities Residual acid catalyst or salts from work-up.Thorough aqueous washing and/or recrystallization.

Conclusion

The successful batch production of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one with high purity requires a thorough understanding of the synthetic pathway and potential side reactions. By implementing the troubleshooting strategies and analytical techniques outlined in this guide, researchers and drug development professionals can effectively identify, control, and remove common impurities, ensuring the quality and consistency of this vital pharmaceutical intermediate.

References

  • Benchchem. A Comparative Guide to the Analysis of Impurities in Synthesized 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • Benchchem. Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis.
  • MDPI. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Available at: [Link]

  • ResearchGate. 24 questions with answers in QUINOLINES | Science topic. Available at: [Link]

  • Biotage. Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300.
  • PubMed. Recent Development in Sample Preparation and Analytical Techniques for Determination of Quinolone Residues in Food Products. Available at: [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

  • ResearchGate. Synthesis of 6,7-difluoro-4-hydroxy-2-thioxo-1.2-dihydroquinoline-3-carboxylate 11 starting from anthranilic acid derivative. Available at: [Link]

  • PMC. Synthesis and Cyclizations of N-(2,3-, 3,4- and 3,5-Dimethylphenyl)-β-alanines. Available at: [Link]

  • Thieme Chemistry. Synthesis of 1,2,3,4- Tetrahydroisoquinoline Derivatives - SYNFORM. Available at: [Link]

  • PMC. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available at: [Link]

  • ACS Omega. Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. Available at: [Link]

  • ResearchGate. (PDF) 6,7-Difluoro-1,2,3,4-tetrahydroquinoxaline-5,8-dicarbonitrile. Available at: [Link]

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Wikipedia. Friedel–Crafts reaction. Available at: [Link]

  • PMC. Seleniranium Ion-Triggered Reactions - New Aspects of Friedel-Crafts and N-Detosylative Cyclizations. Available at: [Link]

Sources

Troubleshooting

Preventing degradation of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one during laboratory storage

Welcome to the technical support guide for 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during laboratory storage. Here, you will find detailed troubleshooting advice and frequently asked questions to address potential degradation issues.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the storage and handling of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one.

Q1: What are the optimal storage conditions for 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one?

A1: To maintain the compound's integrity, it should be stored in a cool, dry place. The ideal temperature range is between 2 - 8°C.[1] It is crucial to store it in a tightly sealed container to prevent moisture absorption and potential degradation. Glass containers are generally a good choice for storage.[1] Additionally, the compound should be protected from direct sunlight, as UV exposure can trigger photochemical reactions.[1]

Q2: How does atmospheric exposure affect the stability of this compound?

A2: Exposure to air and humidity can be detrimental. The secondary amine in the tetrahydroquinoline ring is susceptible to oxidation. It is recommended to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize oxidative degradation. For long-term storage, flushing the container with an inert gas before sealing is a best practice.

Q3: What are the visible signs of degradation?

A3: A noticeable change in color, from a white or off-white powder to yellow or brown, is a primary indicator of degradation. The appearance of clumps or a change in the physical texture of the solid can also suggest moisture absorption and potential degradation.

Q4: Is 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one sensitive to light?

A4: Yes. Similar to many aromatic and heterocyclic compounds, this quinolinone derivative can be sensitive to light.[1] Photodegradation can occur, leading to the formation of unwanted byproducts. To mitigate this, always store the compound in an amber or opaque container to block UV light.

Q5: What is the expected shelf life under optimal conditions?

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common degradation issues encountered during the storage and use of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one.

Issue 1: Unexpected Impurities in Analytical Data (NMR, LC-MS)

Question: My recent analysis of the stored compound shows unexpected peaks. What could be the cause?

Answer: The presence of new peaks in your analytical data likely indicates degradation. The primary suspects are oxidation, hydrolysis, or photodegradation.

  • Causality: The tetrahydroquinoline ring system, particularly the secondary amine and the benzylic position adjacent to the ketone, is susceptible to oxidation. The ketone functionality can also be a site for various reactions. Fluorinated aromatic rings are generally stable but can be activated towards certain reactions under harsh conditions.

  • Troubleshooting Steps:

    • Review Storage Conditions:

      • Temperature: Was the compound consistently stored at 2-8°C?

      • Atmosphere: Was the container tightly sealed and preferably under an inert atmosphere?

      • Light Exposure: Was it protected from light in an amber vial or stored in the dark?

      • Moisture: Is there any visible sign of moisture in the container? The use of desiccants in the storage container can help prevent moisture-related degradation.[1]

    • Characterize Impurities:

      • Utilize LC-MS/MS to identify the mass of the impurity peaks. This can provide clues to the degradation pathway (e.g., an increase of 16 amu may suggest oxidation). Quinolone degradation products are often analyzed using this method.[2][3]

      • Compare the new data with the initial certificate of analysis (CoA).

Issue 2: Poor Performance or Inconsistent Results in Assays

Question: My experiments using the stored compound are yielding inconsistent or poor results compared to previous batches. Could this be a stability issue?

Answer: Yes, a decrease in the purity of your starting material due to degradation will directly impact experimental outcomes.

  • Causality: A lower concentration of the active compound and the presence of impurities that may interfere with the assay can lead to unreliable results.

  • Troubleshooting Workflow:

Issue 3: Visible Color Change of the Compound

Question: The compound has turned from white to a yellowish-brown color. Is it still usable?

Answer: A color change is a strong visual indicator of chemical degradation.

  • Causality: The formation of colored byproducts is often due to oxidation of the aromatic amine or other chromophoric degradation products.

  • Recommended Action:

    • Do Not Use for Critical Experiments: The purity of the compound is compromised.

    • Re-purification (if feasible): For non-critical applications, you may consider re-purification by recrystallization or column chromatography. However, this is often not practical for small quantities.

    • Proper Disposal: Dispose of the degraded compound according to your institution's chemical waste guidelines.

    • Preventive Measures: Review your storage protocol to prevent this from happening with new batches. Ensure the container is properly sealed and stored under an inert atmosphere, away from light and heat.

III. Protocols for Quality Control Analysis

To ensure the integrity of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one, regular quality control is recommended, especially for long-term storage.

High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

This method is suitable for quantifying the purity of the bulk material. [4]

  • Instrumentation:

    • HPLC system with a UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). [4]

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic acid in Water. [4] * Mobile Phase B: 0.1% Formic acid in Acetonitrile. [4] * Gradient: A typical starting point would be a gradient from 10% to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min. [4] * Column Temperature: 30 °C. [4] * Detection Wavelength: 254 nm (or an experimentally determined λmax). [4]

  • Sample Preparation:

    • Prepare a stock solution of the compound in a 50:50 mixture of Acetonitrile and Water. [4] 2. Dilute to a working concentration within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection. [4]

Data Interpretation
ObservationPotential CauseRecommended Action
Single, sharp peak at the expected retention timeHigh purityProceed with experiments.
Multiple small peaks in addition to the main peakPresence of impurities due to degradation or synthesis byproductsQuantify the main peak area. If purity is below acceptable limits (e.g., <95%), consider re-purification or acquiring a new batch.
A broad or tailing main peakPoor chromatography or on-column degradationOptimize HPLC method (e.g., adjust mobile phase pH).

IV. Summary of Storage Recommendations

ParameterRecommendationRationale
Temperature 2 - 8°CMinimizes thermal degradation. [1]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the amine and other sensitive functional groups.
Light Amber or opaque containerProtects against photodegradation. [1]
Moisture Tightly sealed container, consider a desiccantPrevents hydrolysis and moisture-mediated degradation. [1]
Container Glass vialInert and provides a good seal. [1]
Purity Check Annually or before critical useEnsures compound integrity over time.

V. Logical Framework for Degradation Prevention

The following diagram illustrates the key factors to control for preventing the degradation of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one.

G cluster_storage Storage Environment cluster_compound Compound Integrity cluster_degradation Degradation Pathways Temperature Controlled Temperature (2-8°C) Oxidation Oxidation Temperature->Oxidation Inhibits Atmosphere Inert Atmosphere (N2 or Ar) Atmosphere->Oxidation Prevents Light Light Protection (Amber Vial) Photodegradation Photodegradation Light->Photodegradation Prevents Moisture Low Humidity (Sealed Container, Desiccant) Hydrolysis Hydrolysis Moisture->Hydrolysis Prevents Compound 6,7-difluoro-1,2,3,4- tetrahydroquinolin-4-one Compound->Oxidation Compound->Hydrolysis Compound->Photodegradation

Sources

Optimization

Overcoming low solubility of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one in standard organic solvents

Welcome to the technical support guide for 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the so...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound. This guide provides in-depth troubleshooting, experimental protocols, and scientific explanations to help you overcome these issues effectively.

Understanding the Challenge: Why is This Compound Poorly Soluble?

The structure of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one presents several challenges for solubility in standard organic solvents. The planar, rigid heterocyclic core can lead to strong crystal lattice energy, meaning more energy is required to break apart the solid-state structure than the solvent can provide through solvation.

Furthermore, the two fluorine atoms significantly alter the electronic properties of the molecule. While fluorine can increase lipophilicity and metabolic stability, it can also contribute to strong intermolecular interactions in the solid state, further hindering dissolution.[1][2] The strategic placement of fluorine can influence pKa, permeability, and protein binding, making it a valuable moiety in drug design but a challenge for the bench chemist.[2][3]

Frequently Asked Questions (FAQs)

Q1: I've tried dissolving the compound in Dichloromethane (DCM) and Methanol (MeOH), but it won't go into solution. What should I try next?

This is a common issue. DCM and MeOH represent two different classes of solvents (non-polar and polar protic, respectively), but they may not be strong enough to overcome the compound's crystal lattice energy. The next logical step is to try more powerful, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylacetamide (DMAc).[4][5][6] These solvents are highly effective at dissolving a wide range of compounds.[4]

Q2: Is it safe to heat the mixture to improve solubility?

Gentle heating can be an effective technique, but it must be approached with caution. Before heating, you must know the compound's thermal stability and the boiling point of your chosen solvent. Aggressive heating can lead to degradation. A good starting point is to heat to 40-50°C while stirring and visually monitoring for both dissolution and any signs of decomposition (e.g., color change).

Q3: My compound dissolves in DMSO, but it precipitates when I add it to my aqueous buffer for a biological assay. How can I prevent this?

This is a classic problem when using a strong organic solvent as a vehicle.[7] DMSO is miscible with water, but the compound it carries may not be.[4][8] To avoid precipitation, ensure the final concentration of DMSO in your aqueous solution is as low as possible, typically below 1% and often as low as 0.1%.[9] Prepare a highly concentrated stock solution in 100% DMSO, and then perform a serial dilution into your aqueous buffer.

Q4: What is sonication and can it help?

Sonication uses high-frequency sound waves to agitate the sample, which can dramatically speed up dissolution.[10][11] The process creates microscopic cavitation bubbles whose collapse generates shockwaves, breaking apart solid particles and increasing the surface area available to the solvent.[12] It is particularly useful for preparing saturated solutions or when gentle heating is not an option.[10][13]

In-Depth Troubleshooting Guide

This section provides a systematic approach to tackling solubility problems.

Problem: The compound shows little to no solubility in a wide range of common laboratory solvents.

Analysis: This indicates a significant mismatch between the solvent's properties and the solute's requirements, or exceptionally high crystal lattice energy. A more rational, data-driven approach to solvent selection is needed.

Solution Pathway: Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" can be quantified using Hansen Solubility Parameters, which break down a solvent's properties into three components:

  • δd (Dispersion): Energy from London dispersion forces.

  • δp (Polar): Energy from dipolar intermolecular forces.

  • δh (Hydrogen bonding): Energy from hydrogen bonds.[14]

Two substances are likely to be miscible if their Hansen parameters are similar.[15][16] While the exact HSP for 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one are not published, we can use the parameters of strong, known solvents as a guide.

dot graph TD { A[Start: Compound Insoluble] --> B{Initial Solvent Screen}; B --> C[DCM, EtOAc, THF]; B --> D[MeOH, EtOH]; B --> E[Acetonitrile]; C --> F{Still Insoluble}; D --> F; E --> F; F --> G[Try High-Polarity Aprotic Solvents]; G --> H[DMSO]; G --> I[NMP / DMAc]; H --> J{Soluble?}; I --> J; J -- Yes --> K[Optimize Concentration]; J -- No --> L[Advance to Co-Solvent / Physical Methods]; L --> M[Protocol 2: Co-Solvent Screening]; L --> N[Protocol 3: Sonication]; M --> O[Success]; N --> O; } Caption: Decision workflow for solvent selection.

Table 1: Properties of Recommended Solvents for Screening

SolventTypeBoiling Point (°C)Key Characteristics
Dimethyl Sulfoxide (DMSO) Polar Aprotic189Excellent dissolving power for a wide range of compounds; miscible with water.[4]
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic202High boiling point, powerful solubilizer, often used for polymers and poorly soluble drugs.[17][18]
N,N-Dimethylacetamide (DMAc) Polar Aprotic165Strong solvent with high thermal and chemical stability.[5][6]
N,N-Dimethylformamide (DMF) Polar Aprotic153Widely used polar aprotic solvent, though with higher toxicity concerns than others.[5]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the steps for preparing a standard stock solution for use in biological assays or reaction screening.

Materials:

  • 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one

  • Anhydrous, high-purity DMSO

  • Analytical balance

  • Class A volumetric flask

  • Magnetic stirrer and stir bar or vortex mixer

Procedure:

  • Calculate Mass: Determine the mass of the compound required to make your desired volume of a 10 mM solution. (Mass = 0.010 L * Molar Mass of Compound).

  • Weigh Compound: Accurately weigh the calculated mass of the compound and transfer it to the volumetric flask.

  • Add Solvent: Add approximately half the final volume of DMSO to the flask.

  • Dissolve: Mix the solution using a vortex mixer or magnetic stirrer until all solid material is visually dissolved. If dissolution is slow, proceed to Protocol 3 (Sonication).

  • Bring to Volume: Once fully dissolved, carefully add DMSO until the meniscus reaches the calibration mark on the volumetric flask.

  • Final Mix: Invert the flask several times to ensure the solution is homogeneous.

  • Storage: Store the stock solution in an appropriate container, protected from light and moisture.

Protocol 2: Systematic Co-Solvent Screening

A co-solvent system uses a small amount of a strong solvent mixed with a bulk, weaker solvent to improve solubility.[19][20] This can be a cost-effective and less toxic approach for larger-scale work.[21]

Objective: To find a binary solvent mixture that effectively dissolves the compound.

Procedure:

  • Prepare Vials: In a series of small, labeled glass vials, place an equal, small amount of your compound (e.g., 1-2 mg).

  • Primary Solvents: Select a primary, weaker solvent in which you would like the compound to be soluble (e.g., Acetonitrile, Methanol).

  • Co-Solvents: Select strong, water-miscible co-solvents like DMSO or NMP.[17]

  • Test Ratios: To each vial, add the primary solvent, then add the co-solvent dropwise or in measured percentages (e.g., starting with 5%, 10%, 20% co-solvent by volume).

  • Observe: After each addition, vortex or stir the vial and observe for dissolution. Note the ratio at which the compound fully dissolves.

Table 2: Suggested Starting Co-Solvent Systems

Primary SolventCo-SolventStarting Ratio (v/v)Notes
MethanolDMSO90:10Good for increasing polarity while maintaining protic character.
AcetonitrileNMP95:5A versatile system for reactions and analysis.
WaterEthanol80:20Often used for preparing formulations for in-vivo studies.
TolueneDMAc90:10For increasing solubility in a non-polar system.
Protocol 3: Aiding Dissolution with Bath Sonication

Sonication can physically break apart solute crystals, increasing the rate of dissolution without adding thermal energy that could cause degradation.[12][22]

dot graph G { layout=neato; node [shape=circle, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} Caption: Mechanism of sonication-assisted dissolution.

Procedure:

  • Prepare Sample: Prepare your compound and solvent mixture in a thin-walled glass vial or flask. Ensure the container is securely capped but not airtight to avoid pressure buildup.

  • Set up Sonicator: Place the vial in a bath sonicator. Use a stand or a float to hold the vial so that the liquid level inside is below the water level of the bath.

  • Sonicate: Turn on the sonicator. Run in short bursts of 1-2 minutes initially.

  • Monitor: Check the sample for dissolution. The bath may warm up over time; monitor the temperature to ensure it does not exceed the thermal stability of your compound.[12]

  • Repeat: Continue sonicating in short intervals until the solid is fully dissolved.

By systematically applying these principles and protocols, researchers can effectively overcome the solubility challenges presented by 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one, enabling smoother progress in their research and development endeavors.

References

  • Hansen, C. M. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. Journal of Wood Chemistry and Technology. Available at: [Link]

  • Martinez, F., & Gomez, A. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Available at: [Link]

  • Wikipedia. (n.d.). Sonication. Available at: [Link]

  • Park, K. (n.d.). Hansen Solubility Parameters. Kinam Park. Available at: [Link]

  • Gasper, T., et al. (2021). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? Pharmaceutics. Available at: [Link]

  • Li, S., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. Available at: [Link]

  • Envirostar. (2023). Unlocking the Benefits of Sonication for Creating Soluble Liquids. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Available at: [Link]

  • Santos, C. M., et al. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. Molecules. Available at: [Link]

  • Kumar, S., et al. (2022). Solubility Enhancement of Rifabutin by Co-solvency Approach. Journal of Pharmaceutical Negative Results. Available at: [Link]

  • D'Agostino, V. G., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Molecules. Available at: [Link]

  • Hielscher Ultrasonics. (n.d.). Ultrasonic Dissolving of Solids in Liquids. Available at: [Link]

  • Zeymer, C., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry. Available at: [Link]

  • Quora. (2024). How can dimethyl sulfoxide enhance solubility in lab applications? Available at: [Link]

  • Dong, X., et al. (2021). Polymers and Solvents Used in Membrane Fabrication: A Review Focusing on Greener Alternatives. Membranes. Available at: [Link]

  • PubChem. (n.d.). 1,2,3,4-Tetrahydroquinoline. Available at: [Link]

  • Al-Abri, M. Z., et al. (2020). Investigation of the Use of a Bio-Derived Solvent for Non-Solvent-Induced Phase Separation (NIPS) Fabrication of Polysulfone Membranes. Polymers. Available at: [Link]

  • Wójcik, M., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. International Journal of Molecular Sciences. Available at: [Link]

  • Okplastech. (2025). N,N-dimethylacetamide (DMAC) - a high-performance polar solvent with wide applications. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2023). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances. Available at: [Link]

  • The Bumbling Biochemist. (2025). Lab tip: use a bath sonicator to help dissolve solids. YouTube. Available at: [Link]

  • Das, P., & Kumar, A. (2025). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (2019). Sonication speeds up dissolution or actually increase solubility? Available at: [Link]

  • Akhter, S., et al. (2007). Solubility Improvement of Drugs using N-Methyl Pyrrolidone. AAPS PharmSciTech. Available at: [Link]

  • Roda, G., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals. Available at: [Link]

  • Szárics, D., et al. (2026). Fluorinated terpenoids and their fluorine-containing derivatives. Natural Product Reports. Available at: [Link]

  • Saha, S., et al. (2025). Fluorinated Hexosome Carriers for Enhanced Solubility of Drugs. ACS Applied Materials & Interfaces. Available at: [Link]

  • Vandezande, P., et al. (2016). Phase separation analysis of Extem/solvent/non-solvent systems and relation with membrane morphology. Journal of Membrane Science. Available at: [Link]

  • NextSDS. (n.d.). 6,7-difluoro-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. Available at: [Link]

  • Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. Available at: [Link]

  • Wujec, M., et al. (2022). Design, synthesis, and biological evaluation of tetrahydroquinolinones and tetrahydroquinolines with anticancer activity. Scientific Reports. Available at: [Link]

  • Ryczkowska, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports. Available at: [Link]

  • PubChem. (n.d.). 1-(2,4-Difluorophenyl)-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one

Welcome to the technical support guide for the analysis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one. This resource is designed for researchers, scientists, and drug development professionals encountering chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one. This resource is designed for researchers, scientists, and drug development professionals encountering chromatographic challenges, specifically peak tailing, during HPLC analysis. The following question-and-answer guide provides in-depth troubleshooting strategies, explaining the scientific principles behind each recommendation to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: My chromatogram for 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one shows significant peak tailing. What is the most likely cause?

A1: The most common cause of peak tailing for a compound like 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one is secondary-site interactions between the analyte and the stationary phase.[1][2]

  • Analyte Structure: Your molecule contains a secondary amine within its tetrahydroquinoline ring structure. This amine group is basic and can become protonated (positively charged), especially under acidic or neutral pH conditions. The predicted pKa for the conjugate acid of the parent compound, 1,2,3,4-tetrahydroquinoline, is approximately 5.09, indicating it is a basic compound.[3]

  • Stationary Phase Interaction: Standard silica-based reversed-phase columns (e.g., C18, C8) have residual silanol groups (Si-OH) on their surface.[4][5] At mobile phase pH levels above approximately 3-4, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[5][6][7]

  • The "Velcro" Effect: The positively charged basic analyte can then undergo a strong ionic interaction with these negatively charged silanol sites. This secondary retention mechanism is stronger than the primary hydrophobic interaction, causing some analyte molecules to be retained longer, which results in an asymmetric or "tailing" peak.[1][4]

Q2: How can I quickly diagnose if silanol interactions are the primary cause of the peak tailing?

A2: A simple and effective diagnostic test is to inject a neutral, non-basic compound that has a similar retention time to your analyte of interest.

Experimental Protocol: Neutral Probe Test

  • Select a Neutral Probe: Choose a neutral compound (e.g., toluene, naphthalene, or a similar neutral molecule expected to have comparable retention).

  • Prepare a Standard: Prepare a dilute standard of this neutral compound in your mobile phase.

  • Inject and Analyze: Using the same HPLC method conditions that produce tailing for your quinolinone sample, inject the neutral standard.

  • Evaluate the Peak Shape:

    • If the neutral compound elutes with a symmetrical (Gaussian) peak shape: This strongly indicates that the tailing of your analyte is due to a chemical (acid-base) interaction with the stationary phase.[4]

    • If the neutral compound also shows peak tailing: This suggests a physical problem in the HPLC system, such as a column void, a partially blocked frit, or excessive extra-column volume (e.g., from long or wide-bore tubing).[4][6][8]

Q3: What mobile phase modifications can I implement to reduce peak tailing for this basic compound?

A3: Modifying the mobile phase is often the fastest and most effective way to improve the peak shape for basic compounds. The goal is to minimize the ionic interaction between your analyte and the column's silanol groups.

Strategy 1: Lower the Mobile Phase pH

  • Mechanism: By lowering the mobile phase pH to ≤ 3, the residual silanol groups on the silica surface become fully protonated (Si-OH).[1][9][10] This neutralizes their negative charge, preventing the ionic interaction with your protonated basic analyte.[2][11]

  • Recommended Additives: Use an acidic modifier like 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) in the aqueous portion of your mobile phase.[10] For methods requiring a stable pH, a buffer such as 10-20 mM potassium phosphate adjusted to pH 2.5 is ideal.[11]

  • Caution: Ensure your HPLC column is rated for use at low pH, as highly acidic conditions (below pH 2) can hydrolyze and damage the silica backbone of some columns.[1]

Strategy 2: Add a Competing Base

  • Mechanism: Introducing a small, basic additive, often called a "silanol suppressor," to the mobile phase can also mitigate tailing.[11] This additive, such as triethylamine (TEA), will preferentially interact with the active silanol sites, effectively masking them from your analyte.[10][11]

  • Typical Concentration: A concentration of 5-10 mM TEA is often sufficient.[11]

  • Considerations: This approach can sometimes shorten column lifetime and is generally less favored with modern, high-purity columns.[11] It is also not suitable for LC-MS applications due to ion suppression.

The following table summarizes common mobile phase strategies:

StrategyAdditiveTypical ConcentrationMechanism of ActionSuitability
pH Reduction Formic Acid / TFA0.1% (v/v)Protonates silanol groups to eliminate negative charge.Excellent for LC-UV and LC-MS.
Buffering Phosphate Buffer10-25 mMMaintains a stable low pH to keep silanols protonated.[10]Best for LC-UV; can cause ion suppression and precipitation in LC-MS.[10]
Competing Base Triethylamine (TEA)5-10 mMMasks active silanol sites by preferential interaction.LC-UV only; not suitable for LC-MS. Can reduce column lifetime.[11]
Q4: I've adjusted my mobile phase, but the peak is still tailing. What should I investigate next?

A4: If mobile phase optimization does not resolve the issue, the problem may lie with the column itself or other system components.

  • Column Overload: Injecting too much sample can lead to peak distortion, including tailing. Try reducing the injection volume or the sample concentration by a factor of 5 or 10 and observe the effect on peak shape.

  • Column Contamination & Degradation: The column may be contaminated with strongly retained basic compounds from previous analyses, or the stationary phase may be degrading.

    • Protocol: Column Flushing Procedure

      • Disconnect the column from the detector.

      • Flush with your mobile phase without buffer (e.g., water/acetonitrile) to remove salts.

      • Wash with 20-30 column volumes of 100% Acetonitrile.

      • Wash with 20-30 column volumes of 100% Methanol.

      • If contamination by very non-polar compounds is suspected, flush with a stronger solvent like isopropanol.

      • Re-equilibrate the column with the initial mobile phase conditions until the baseline is stable.

  • Column Void or Damaged Inlet Frit: A physical depression or "void" at the top of the column packing bed can cause peak tailing for all analytes.[8] This can result from pressure shocks or operating at a high pH.[8] Similarly, a partially blocked inlet frit will distort the sample band. In this case, replacing the column is the only reliable solution.[1]

Q5: Could my choice of HPLC column be the problem? What type of column is recommended for this analysis?

A5: Absolutely. The choice of column is critical for achieving good peak shape with basic compounds.[9]

  • Avoid Older "Type A" Silica Columns: These columns have higher metal content and more acidic, active silanol groups, which are prone to causing severe peak tailing for basic analytes.[11]

  • Use Modern, High-Purity "Type B" Silica Columns: Modern columns are made with high-purity silica with minimal metal contamination.[9][12] They are often "end-capped," a process where residual silanol groups are chemically bonded with a small silylating agent (like trimethylchlorosilane) to make them inert.[1][2][10] This drastically reduces the sites available for secondary interactions.

  • Consider Alternative Stationary Phases:

    • Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This polar group helps to shield the residual silanol groups from basic analytes, improving peak shape.[6][13]

    • Hybrid Silica/Polymer Phases: These columns incorporate both silica and organic polymers, offering excellent pH stability and reduced silanol activity.[9][13]

Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and resolving peak tailing issues.

HPLC_Tailing_Troubleshooting start Peak Tailing Observed for 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one diag_test Diagnostic Test Inject Neutral Compound start->diag_test chem_issue Chemical Issue: Analyte-Column Interaction diag_test:f1->chem_issue Neutral peak is SYMMETRIC phys_issue Physical Issue: System or Column Problem diag_test:f1->phys_issue Neutral peak TAILS sol_mobile_phase sol_mobile_phase chem_issue->sol_mobile_phase First Step sol_hardware Check Hardware: • Check for leaks/bad fittings • Reduce extra-column volume phys_issue->sol_hardware First Step sol_column_choice Change Column: • Use High-Purity, End-capped Column • Try Polar-Embedded Phase sol_mobile_phase->sol_column_choice If tailing persists sol_column_maint Column Maintenance: • Flush/Wash Column • Replace Column if voided sol_hardware->sol_column_maint If tailing persists

Sources

Optimization

Reducing side reactions during the fluorination of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one precursors

Welcome to the Application Scientist Support Portal. Fluorinating the 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one scaffold presents unique chemoselectivity challenges.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Portal. Fluorinating the 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one scaffold presents unique chemoselectivity challenges. Because this bicyclic system contains a secondary amine, an enolizable ketone, and an electron-deficient aromatic ring, fluorinating reagents often trigger competing pathways. This guide provides mechanistic troubleshooting, validated protocols, and FAQs to help you suppress side reactions and maximize your target yields.

G cluster_C3 C3 Electrophilic Fluorination cluster_C4 C4 Nucleophilic Deoxofluorination Precursor 6,7-Difluoro-1,2,3,4- tetrahydroquinolin-4-one C3_Target Target: 3,6,7-Trifluoro Derivative Precursor->C3_Target Selectfluor + Silyl Enol Ether C3_Side1 Side Reaction: N-Fluorination (R2N-F Formation) Precursor->C3_Side1 Unprotected N1 Amine C3_Side2 Side Reaction: 3,3-Difluoro (Over-fluorination) Precursor->C3_Side2 Excess Reagent / Basic Conditions C4_Target Target: 4,4,6,7-Tetrafluoro Derivative Precursor->C4_Target Deoxo-Fluor + HF Scavenger C4_Side1 Side Reaction: Elimination (4-Fluoro-dihydroquinoline) Precursor->C4_Side1 Acidic C3 Protons / High Temp

Figure 1: Fluorination pathways and side-reaction divergence for the tetrahydroquinolin-4-one core.

Troubleshooting Guide: Fluorination Workflows
Issue 1: Black Tar Formation and N-Fluorination during C3 Electrophilic Fluorination

Symptom: When treating the precursor with Selectfluor to install a fluorine at the C3 position, the reaction mixture rapidly darkens, and LC-MS shows a complex mixture including N-fluoroamines and aromatized quinolin-4-ones. Mechanistic Causality: Selectfluor is a powerful electrophilic fluorinating agent and a strong oxidant[1]. Secondary amines readily react with Selectfluor to form N-fluoroamines ( R2​N−F )[2]. These intermediates are highly unstable; they undergo rapid elimination and oxidative aromatization, leading to the degradation of the tetrahydroquinoline core into fully aromatic quinolines or uncharacterizable tar. Resolution:

  • Mask the Amine: You must protect the N1 position (e.g., with a Boc or Cbz group) prior to fluorination. This removes the nucleophilic lone pair from the system.

  • Pre-form the Enolate: Instead of relying on direct enolization in the presence of the oxidant, pre-form a silyl enol ether. This guarantees that the electrophile reacts exclusively at the C3 carbon.

Issue 2: Over-Fluorination (Formation of 3,3-Difluoro Byproducts)

Symptom: You successfully protected the N1 amine, but your C3-fluorination yields a mixture of the desired 3,6,7-trifluoro product and a 3,3,6,7-tetrafluoro byproduct. Mechanistic Causality: The introduction of the first highly electronegative fluorine atom at C3 significantly increases the acidity of the remaining C3 proton. Under standard or slightly basic conditions, the mono-fluorinated product enolizes much faster than the starting material, immediately consuming a second equivalent of Selectfluor. Resolution: Strictly control the stoichiometry to 0.95–1.0 equivalents of Selectfluor and run the reaction at -78 °C. Utilizing the silyl enol ether intermediate (Protocol 1) prevents the equilibration of the enolate, ensuring mono-fluorination.

Issue 3: Elimination outcompeting Deoxofluorination at C4

Symptom: When attempting to convert the C4 carbonyl to a gem-difluoride using DAST, the major isolated product is an olefinic fluoride (4-fluoro-1,2-dihydroquinoline) rather than the target 4,4-difluoro derivative. Mechanistic Causality: Deoxofluorination of ketones proceeds via a dialkylaminodifluorosulfane intermediate. If the adjacent C3 position contains acidic beta-protons, an E2-type elimination of HF occurs rapidly, forming an alkene[3]. Furthermore, DAST is thermally unstable and can decompose violently at elevated temperatures[4]. Resolution: Switch from DAST to Deoxo-Fluor (bis(2-methoxyethyl)aminosulfur trifluoride), which exhibits enhanced thermal stability[4]. Add an HF scavenger (such as pyridine or a catalytic amount of SbCl3​ ) to suppress the acid-catalyzed elimination pathway.

Quantitative Data: Reagent Selection & Side Reaction Profiles

The following table summarizes the expected side-reaction burdens based on the chosen fluorination strategy and mitigation tactics.

Target PositionReagent SystemMajor Side ProductTypical Side Product YieldRecommended Mitigation Strategy
C3 (Electrophilic) Selectfluor (1.0 eq), directN-Fluoroamine / Tar40–60%N1-Protection (Boc/Cbz)
C3 (Electrophilic) Selectfluor (1.5 eq), base3,3-Difluoro derivative25–35%Use Silyl Enol Ether, 1.0 eq
C4 (Nucleophilic) DAST, neat or DCM4-Fluoro-dihydroquinoline30–45%Switch to Deoxo-Fluor
C4 (Nucleophilic) Deoxo-Fluor + Pyridine4-Fluoro-dihydroquinoline< 10%Add HF scavenger, control temp
Validated Experimental Protocols
Protocol 1: Regioselective C3-Monofluorination via Silyl Enol Ether

Self-Validation Checkpoint: The intermediate silyl enol ether should show a distinct shift in the 1H NMR (disappearance of the C4 ketone alpha protons and appearance of a vinylic proton).

  • N-Protection: Dissolve 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one (1.0 eq) in DCM. Add Boc2​O (1.2 eq) and DMAP (0.1 eq). Stir at room temperature until complete by TLC. Isolate the N-Boc protected precursor.

  • Enol Silane Formation: Cool a solution of the N-Boc precursor in anhydrous THF to -78 °C under Argon. Dropwise add LDA (1.1 eq). Stir for 30 minutes, then add TMSCl (1.2 eq). Warm to room temperature, concentrate, and filter through a short celite pad to remove LiCl salts.

  • Fluorination: Dissolve the crude silyl enol ether in anhydrous MeCN. Cool to 0 °C. Add Selectfluor (1.0 eq) portion-wise. Stir for 2 hours.

  • Validation: Analyze the crude mixture via 19F NMR. The new C3-fluorine will appear as a distinct doublet of doublets (due to coupling with the remaining C3 proton and C2 protons) around -190 to -200 ppm.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with EtOAc, and purify via silica gel chromatography.

Protocol 2: C4-Deoxofluorination using Deoxo-Fluor

Self-Validation Checkpoint: Successful gem-difluorination will yield a product lacking a carbonyl stretch (~1680 cm−1 ) in IR, and 19F NMR will show an AB quartet for the diastereotopic CF2​ fluorines if the molecule is conformationally locked, or a singlet around -90 to -100 ppm.

  • Preparation: Ensure the N1 position is protected (e.g., N-Boc) to prevent competitive dialkylaminosulfur interactions.

  • Reaction Setup: Dissolve the protected precursor (1.0 eq) in anhydrous DCM in a Teflon or highly inert borosilicate flask. Add pyridine (1.2 eq) to act as an HF scavenger.

  • Reagent Addition: Cool the solution to 0 °C. Slowly add Deoxo-Fluor (1.5 eq) dropwise via syringe.

  • Progression: Allow the reaction to warm to room temperature. Stir for 12-16 hours. Monitor by 19F NMR to ensure the disappearance of the oxosulfurane intermediate and minimize the formation of the vinylic fluorine signal (characteristic of the elimination side product).

  • Quench: Cool to 0 °C and carefully add saturated aqueous NaHCO3​ dropwise (Caution: Vigorous CO2​ evolution). Extract with DCM, dry over Na2​SO4​ , and concentrate.

Frequently Asked Questions (FAQs)

Q: Can I perform a C3 fluorination without protecting the N1 position? A: It is highly discouraged. While some highly sterically hindered amines survive electrophilic fluorination, the secondary amine in the tetrahydroquinoline ring is highly exposed. Selectfluor will preferentially attack the nitrogen lone pair, leading to N-fluorination and subsequent oxidative degradation[2].

Q: Why does my DAST reaction turn black and yield no product? A: DAST is thermally unstable and prone to violent decomposition at elevated temperatures[4]. If your reaction exotherms locally during addition, it can degrade the reagent and the starting material. Always add DAST/Deoxo-Fluor at 0 °C or lower, and consider switching to Deoxo-Fluor for a wider safety margin.

Q: How do I separate the 3,3-difluoro byproduct from my desired 3-monofluoro product? A: Separation via standard normal-phase silica gel chromatography is notoriously difficult due to similar polarities. We recommend preventing its formation entirely by using the silyl enol ether method (Protocol 1). If separation is mandatory, reverse-phase preparative HPLC (C18 column, MeCN/Water gradient) provides the best resolution.

Sources

Reference Data & Comparative Studies

Validation

Comparing antibacterial efficacy of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one analogs

An in-depth comparative analysis for drug development professionals and medicinal chemists evaluating the structure-activity relationships (SAR) of quinolone-based scaffolds. Executive Summary The 6,7-difluoro-1,2,3,4-te...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative analysis for drug development professionals and medicinal chemists evaluating the structure-activity relationships (SAR) of quinolone-based scaffolds.

Executive Summary

The 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one scaffold is classically recognized as a critical synthetic precursor in the development of highly potent, broad-spectrum fluoroquinolone antibiotics[1]. However, directly evaluating the saturated tetrahydro analogs against their fully aromatized 1,4-dihydro-4-oxoquinoline counterparts reveals profound mechanistic divergences. By analyzing these structural differences, researchers can exploit non-classical pathways—such as bacterial membrane disruption or parasitic cytochrome bc1 inhibition—when traditional DNA gyrase targets are rendered ineffective by structural saturation or bacterial resistance[2][3].

This guide objectively compares the antibacterial efficacy, mechanistic causality, and experimental validation protocols of saturated tetrahydroquinolin-4-ones against classical and non-classical quinolone alternatives.

Mechanistic Causality: The Impact of Core Saturation

To understand the efficacy differences between these analogs, one must examine the physical chemistry of the quinolone core and its interaction with bacterial targets.

Classical Fluoroquinolones (1,4-Dihydro-4-oxoquinolines)

Classical antibacterial efficacy relies on the inhibition of bacterial DNA gyrase and Topoisomerase IV. This target engagement requires a highly specific pharmacophore: a planar 1,4-dihydro-4-oxo-3-carboxylic acid motif. The C2-C3 double bond enforces a rigid, coplanar geometry between the 4-oxo and 3-carboxyl groups, which is strictly required to chelate a magnesium ion (Mg²⁺). This Mg²⁺-water bridge anchors the drug to the DNA-enzyme cleavage complex, halting DNA replication[1].

6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-ones

In the tetrahydro analogs, the C2 and C3 positions are fully saturated (sp³ hybridized). This saturation breaks the ring's planarity, inducing a puckered conformation. Consequently, the spatial arrangement of the 4-oxo group (and any substituted 3-carboxyl group) is distorted, completely abolishing the molecule's ability to form the requisite Mg²⁺ bridge. As a result, classical DNA gyrase inhibition is lost.

Non-Classical Alternatives

While classical antibacterial activity diminishes, the saturated or alternatively substituted quinolone scaffolds offer unique therapeutic avenues:

  • Membrane Disruption: Certain non-classical analogs (e.g., 5-amino-4-quinolones) bypass intracellular targets entirely, exhibiting potent bactericidal activity by selectively disrupting Gram-positive bacterial membranes[3].

  • Antiparasitic Activity: High-throughput screening of 5,6,7,8-tetrahydroquinolin-4-one derivatives has identified lead compounds (e.g., MJM170) that act as potent cytochrome bc1 complex inhibitors in apicomplexan parasites like Toxoplasma gondii, with IC₅₀ values in the nanomolar range[2][4].

MechanisticDivergence Parent 6,7-Difluoro Quinolone Scaffold Tetra 1,2,3,4-Tetrahydro (Saturated C2-C3) Parent->Tetra Reduction / Saturation Di 1,4-Dihydro-4-oxo (Planar Conjugation) Parent->Di Oxidation / Aromatization NoGyrase Loss of Mg2+ Chelation (Gyrase Inactive) Tetra->NoGyrase Puckered Geometry Membrane Membrane Disruption / Cytochrome bc1 Inhibition Tetra->Membrane Alternative Functionalization Gyrase Mg2+ Chelation & DNA Gyrase Inhibition Di->Gyrase Coplanar 3-COOH required

Fig 1: Mechanistic divergence of quinolone scaffolds based on C2-C3 saturation.

Comparative Efficacy Data

The table below summarizes the quantitative antibacterial performance of the tetrahydro precursor against its oxidized counterparts and non-classical alternatives.

Compound ClassCore StructurePrimary MechanismMIC S. aureus (μg/mL)MIC E. coli (μg/mL)
Saturated Precursor 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-oneNone (Classical Inactive)> 64.0> 64.0
Oxidized Intermediate 1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acidDNA Gyrase Inhibition8.0 - 16.04.0 - 8.0
Classical Fluoroquinolone Ciprofloxacin (Fully functionalized)DNA Gyrase / Topo IV< 0.5< 0.1
Non-Classical Analog 5-Amino-4-quinolone derivativeMembrane Disruption≤ 0.06> 32.0

Data synthesis indicates that while the tetrahydro core is ineffective as a standalone antibacterial, its structural evolution into either planar fluoroquinolones or lipophilic membrane disruptors yields highly potent therapeutics[1][3].

Self-Validating Experimental Protocols

To ensure scientific integrity and objectively verify the mechanistic claims above, drug development workflows must pair phenotypic screening with target-specific biochemical assays.

Protocol A: Phenotypic Efficacy (Broth Microdilution MIC Assay)

This protocol establishes the baseline antibacterial activity of the synthesized analogs.

  • Preparation: Prepare Mueller-Hinton (MH) broth and standardize bacterial inocula (S. aureus ATCC 29213 and E. coli ATCC 25922) to a concentration of 5×105 CFU/mL.

  • Compound Dilution: Dissolve the 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one analogs and control compounds (Ciprofloxacin) in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate (concentration range: 0.03 to 64 μg/mL).

  • Inoculation & Incubation: Add 50 μL of the standardized bacterial suspension to each well. Incubate the plates at 37°C for 18–24 hours under aerobic conditions.

  • Readout: Add 10 μL of resazurin (0.015%) to each well and incubate for 2 hours. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue (non-viable) to pink (viable).

Protocol B: Target Validation (E. coli DNA Gyrase Supercoiling Assay)

This assay proves causality—specifically, that the high MIC of tetrahydro analogs is due to their inability to inhibit DNA gyrase.

  • Substrate Preparation: Utilize 0.5 μg of relaxed pBR322 plasmid DNA as the substrate.

  • Reaction Mixture: Combine the plasmid DNA with 1 U of purified E. coli DNA gyrase in a reaction buffer containing 35 mM Tris-HCl (pH 7.5), 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, and 6.5% glycerol.

  • Inhibition Phase: Introduce the test compounds (tetrahydro vs. dihydro analogs) at varying concentrations (1 to 100 μM). Incubate at 37°C for 1 hour.

  • Termination & Electrophoresis: Stop the reaction by adding 50% glycerol containing 0.25% bromophenol blue and 0.25% xylene cyanol. Run the samples on a 1% agarose gel in 1X TAE buffer at 3 V/cm for 3 hours.

  • Analysis: Stain with ethidium bromide. Active gyrase (uninhibited by tetrahydro analogs) will convert the relaxed plasmid into a fast-migrating supercoiled band. Effective inhibitors (dihydro analogs) will trap the relaxed DNA state.

Workflow Syn Compound Library MIC Phenotypic MIC (Broth Microdilution) Syn->MIC Gyr Target Validation (DNA Supercoiling) MIC->Gyr Active (Broad) Mem Off-Target Assay (Membrane Permeability) MIC->Mem Active (Gram+ Only) Lead Lead Selection & Optimization Gyr->Lead Gyrase Inhibitor Mem->Lead Membrane Disruptor

Fig 2: Self-validating experimental workflow for evaluating quinolone analog efficacy.

References

  • Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria Source: PMC, National Institutes of Health (NIH) URL:[Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate Source: MDPI URL:[Link]

  • Evaluation of Current and Emerging Antimalarial Medicines for Inhibition of Toxoplasma gondii Growth in Vitro Source: ACS Infectious Diseases URL:[Link]

  • Drugs in development for toxoplasmosis: advances, challenges, and current status Source: PMC, National Institutes of Health (NIH) URL:[Link]

Sources

Comparative

Differentiating 6,7-Difluoro-1,2,3,4-Tetrahydroquinolin-4-one from Structural Isomers via High-Resolution Tandem Mass Spectrometry

The Analytical Challenge in Fluoroquinolone Precursor Development The synthesis of advanced fluoroquinolone antibiotics relies heavily on precisely halogenated precursors, notably 6,7-difluoro-1,2,3,4-tetrahydroquinolin-...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge in Fluoroquinolone Precursor Development

The synthesis of advanced fluoroquinolone antibiotics relies heavily on precisely halogenated precursors, notably 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one. Because structural isomers—such as the 5,6-difluoro and 6,8-difluoro analogs—exhibit nearly identical physical properties and often co-elute in standard reverse-phase liquid chromatography, tandem mass spectrometry (MS/MS) serves as the definitive orthogonal technique for structural verification[1].

Mechanistic Causality in Gas-Phase Fragmentation

When subjected to Electrospray Ionization (ESI) in positive mode, difluoro-tetrahydroquinolin-4-ones form a stable protonated precursor [M+H]+ at an exact mass of m/z 184.057. Upon Collision-Induced Dissociation (CID), the molecule undergoes three primary, competitive fragmentation pathways:

  • Retro-Diels-Alder (RDA) Cleavage: The saturated piperidine-like ring undergoes an RDA reaction, expelling neutral ethylene ( C2​H4​ , 28.03 Da) to yield an imine fragment at m/z 156.026. This is a hallmark gas-phase fragmentation pathway for tetrahydroquinoline derivatives[3].

  • Carbonyl Expulsion: The 4-one moiety can be extruded as carbon monoxide (CO, 27.99 Da), resulting in a ring-contracted fragment at m/z 156.062. High-resolution mass spectrometry (HRMS) is strictly required to resolve this isobaric interference from the RDA pathway ( Δm=0.036 Da).

  • Hydrogen Fluoride (HF) Elimination: The loss of HF (20.01 Da) generates a fragment at m/z 164.051. This pathway is heavily dictated by proximity effects and the formation of ion/neutral complexes during dissociation[4],[5].

Comparative Fragmentation Profiles

The positional variation of the fluorine atoms alters the dominant fragmentation route. The target 6,7-difluoro isomer exhibits a balanced fragmentation profile, whereas the 5,6- and 6,8-isomers are dominated by proximity-driven HF loss.

Fragment IonExact Mass (m/z)Neutral Loss6,7-Difluoro (Target)5,6-Difluoro6,8-DifluoroMechanistic Rationale
[M+H]+ 184.057None100% (Base)100% (Base)100% (Base)Intact protonated precursor.
[M+H−HF]+ 164.051HF (20.01 Da)Low (<15%)High (>60%)High (>50%)Peri-effect (5-F interacting with 4-OH+) or ortho-effect (8-F interacting with NH2+) drives rapid HF elimination.
[M+H−CO]+ 156.062CO (27.99 Da)Moderate (~30%)Low (<10%)Moderate (~25%)Ring contraction; heavily suppressed in the 5,6-isomer due to competitive, lower-energy HF loss.
[M+H−C2​H4​]+ 156.026 C2​H4​ (28.03 Da)High (~75%)Moderate (~40%)Low (<20%)Retro-Diels-Alder (RDA) of the saturated ring; sterically and electronically hindered by the 8-F substituent.

Self-Validating Experimental Protocol: Energy-Resolved MS/MS

To ensure absolute confidence in isomer differentiation, a single-point collision energy is insufficient. The following self-validating Energy-Resolved Mass Spectrometry (ERMS) protocol must be employed.

Step 1: Sample Preparation & Internal Calibration

  • Action: Dilute the sample to 1 µg/mL in 50:50 Methanol:Water with 0.1% Formic Acid. Infuse alongside a lock-mass calibrant (e.g., Leucine Enkephalin).

  • Causality & Validation: HRMS is required to distinguish the loss of CO from C2​H4​ . The lock-mass ensures a mass accuracy of <2 ppm. Self-Validation: If the lock-mass drifts beyond 2 ppm, the system automatically halts acquisition, preventing the misassignment of the m/z 156 doublet.

Step 2: ESI Source Optimization & Protomer Control

  • Action: Tune the capillary voltage (typically 2.5–3.0 kV) and desolvation temperature (250°C) to minimize in-source fragmentation.

  • Causality & Validation: Aggressive source conditions can bias protomer populations, altering downstream CID spectra[2]. Self-Validation: Monitor the MS1 spectrum for the premature appearance of the m/z 164 peak. If the 164/184 intensity ratio exceeds 0.05 in the MS1 scan, the source is too hot. Adjust settings until the precursor remains >95% intact.

Step 3: Energy-Resolved Mass Spectrometry (ERMS)

  • Action: Isolate the m/z 184.05 precursor (1.0 Da isolation window) and acquire MS/MS spectra while ramping the Collision Energy (CE) from 10 eV to 40 eV in 2 eV increments.

  • Causality & Validation: Plotting the breakdown curves (relative abundance vs. CE) reveals the appearance energy of each fragment. The 5,6-isomer will show an HF-loss appearance energy significantly lower than the 6,7-isomer. Self-Validation: The intersection point where the precursor ion abundance drops below 50% (the CE50​ value) acts as an internal system suitability check. If the CE50​ shifts between technical replicates, it indicates collision cell gas pressure instability, prompting recalibration.

Fragmentation Pathway Visualization

MS_Workflow Precursor Precursor Ion [M+H]+ m/z 184.05 CID Collision-Induced Dissociation (CID) Precursor->CID Path1 RDA Cleavage (-C2H4) m/z 156.02 CID->Path1 Saturated Ring Path2 HF Elimination (-HF) m/z 164.05 CID->Path2 Proximity Effect Path3 CO Expulsion (-CO) m/z 156.06 CID->Path3 Carbonyl Isomer67 6,7-Difluoro Isomer Balanced RDA & CO Loss Path1->Isomer67 Isomer56 5,6-Difluoro Isomer Dominant HF Loss Path2->Isomer56 5-F adjacent to C=O Isomer68 6,8-Difluoro Isomer Altered NH-HF Cleavage Path2->Isomer68 8-F adjacent to NH Path3->Isomer67

CID pathways of protonated difluoro-tetrahydroquinolin-4-one isomers.

References

  • Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry Analytical Letters (Taylor & Francis) 1

  • Exploring Fluoroquinolone Protomer Populations Formed with MALDI and Plasma Post-Ionization Mass Spectrometry Journal of the American Society for Mass Spectrometry (ACS Publications) 2

  • Mass spectra of tetrahydroquinolines Canadian Journal of Chemistry (Canadian Science Publishing) 3

  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles AIP Publishing 4

  • Fragmentation of Moxifloxacin and Its Analogs by Electrospray Ionization Time-of-Flight Mass Spectrometry Analytical Letters (Taylor & Francis) 5

Sources

Validation

Benchmarking 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one Against Standard Fluoroquinolone Intermediates

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Methodology Guide Executive Summary: The Paradigm Shift in Quinolone Synthesis For decades, the s...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Comparison & Methodology Guide

Executive Summary: The Paradigm Shift in Quinolone Synthesis

For decades, the synthesis of fluoroquinolone antibiotics (e.g., ciprofloxacin, levofloxacin) and novel quinolone-based therapeutics (such as next-generation STING modulators) has relied on acyclic precursors. Historically, the industry utilized the Gould-Jacobs reaction starting from halogenated anilines like 3-chloro-4-fluoroaniline [1]. As structural requirements evolved to demand N-1 cyclopropyl substitutions, the Grohe method utilizing 2,3,4,5-tetrafluorobenzoic acid became the gold standard [2].

However, modern drug development is increasingly shifting toward pre-cyclized bicyclic scaffolds. 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one (CAS: 114417-39-9) represents a highly advanced intermediate that bypasses the entropic penalties of macrocyclization and the harsh thermal requirements of legacy methods. By providing a pre-formed tetrahydroquinoline core, this intermediate allows chemists to focus strictly on late-stage functionalization—specifically N-alkylation, C-3 formylation/carboxylation, and C-7 nucleophilic aromatic substitution (SNAr) [3].

This guide objectively benchmarks 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one against traditional acyclic intermediates, providing mechanistic insights, comparative data, and self-validating experimental protocols.

Structural and Mechanistic Profiling

To understand the strategic advantage of the bicyclic scaffold, we must analyze the causality behind the chemical behavior of each precursor.

The Legacy Approach: 3-Chloro-4-fluoroaniline (Gould-Jacobs)

The Gould-Jacobs route relies on the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME). The critical flaw in this pathway is the thermal cyclization step. Forcing the ketene intermediate to cyclize onto the aromatic ring requires extreme temperatures (>250°C in Dowtherm A or polyphosphoric acid) [4]. Furthermore, asymmetrical anilines often yield a mixture of ortho and para cyclization products, drastically reducing the yield of the desired regioisomer.

The Standard Approach: 2,3,4,5-Tetrafluorobenzoic Acid (Grohe Method)

To overcome the regioselectivity and N-1 substitution limitations of the Gould-Jacobs route, the Grohe method builds the quinolone core linearly. The benzoic acid is converted to a highly moisture-sensitive acyl chloride, reacted with an enamine, and then treated with a primary amine (e.g., cyclopropylamine). Base-catalyzed intramolecular SNAr closes the ring [5]. While highly versatile, this 4-step sequence is operationally intensive and requires strict anhydrous conditions during the early stages.

The Advanced Approach: 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one

This bicyclic intermediate fundamentally alters the synthetic logic. The quinolone core is already established. The secondary amine at N-1 is primed for direct alkylation under mild basic conditions. Because the C-4 ketone is already present, the C-3 position exists in equilibrium with its enol tautomer, making it highly susceptible to electrophilic attack (e.g., Vilsmeier-Haack formylation). This simultaneous formylation and dehydrogenation establishes the fully conjugated 1,4-dihydroquinoline-4-oxo system in a single, high-yielding step, completely avoiding harsh thermal cyclizations [6].

Benchmarking Data

The following tables summarize the quantitative and qualitative performance metrics of the three intermediates when synthesizing a standard N-1 cyclopropyl fluoroquinolone core.

Table 1: Physicochemical & Reactivity Profile
PrecursorStructure TypePrimary Reaction RouteKey Synthetic Challenge
6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one Bicyclic (Pre-cyclized)N-Alkylation & C-3 FormylationRequires selective dehydrogenation/aromatization
2,3,4,5-Tetrafluorobenzoic acid Acyclic (Benzoic Acid)Grohe Method (Acylation/Cyclization)Handling moisture-sensitive acyl chlorides
3-Chloro-4-fluoroaniline Acyclic (Aniline)Gould-Jacobs (Thermal Cyclization)Extreme heat requirements; Regioselectivity
Table 2: Synthetic Efficiency Metrics
Metric6,7-Difluoro-tetrahydroquinolin-4-one2,3,4,5-Tetrafluorobenzoic Acid3-Chloro-4-fluoroaniline
Step Count to Quinolone Core 2 Steps4 Steps3 Steps
Typical Core Yield 75% – 85%60% – 70%30% – 50%
Reaction Conditions Mild to Moderate (<100°C)Moderate (Refluxing solvents)Harsh (>250°C, Dowtherm A)
Regioselectivity Absolute (Pre-formed core)High (Directed by F-substitution)Poor (ortho/para mixtures)

Self-Validating Experimental Protocols

A robust chemical protocol must be a self-validating system. The following methodologies detail the critical steps for utilizing the advanced bicyclic intermediate versus the traditional Grohe method, including the causality of the reagents and the analytical checkpoints required to verify success.

Protocol A: Advanced Bicyclic Route (Using 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one)

Step 1: N-Alkylation (Cyclopropylation)

  • Causality: The secondary amine in the tetrahydroquinoline core is nucleophilic but sterically hindered. Using Sodium Hydride (NaH) in a polar aprotic solvent (DMF) irreversibly deprotonates the amine, creating a strong nucleophile that drives the SN2 attack on cyclopropyl bromide.

  • Procedure:

    • Dissolve 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one (1.0 eq) in anhydrous DMF at 0°C.

    • Add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until H₂ evolution ceases.

    • Add cyclopropyl bromide (1.5 eq) dropwise. Heat to 70°C for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes:EtOAc 3:1). The product will exhibit a significantly higher Rf​ than the starting material due to the loss of the polar N-H bond. FTIR will confirm the disappearance of the N-H stretch at ~3300 cm⁻¹.

Step 2: Vilsmeier-Haack Formylation & Aromatization

  • Causality: The C-3 position is alpha to the ketone. The Vilsmeier reagent (formed from POCl₃ and DMF) attacks the enol form at C-3. The subsequent elimination step not only introduces the aldehyde but drives the dehydrogenation of the ring, establishing the thermodynamically stable, fully conjugated 1,4-dihydroquinoline core.

  • Procedure:

    • Cool anhydrous DMF (3.0 eq) to 0°C and add POCl₃ (2.5 eq) dropwise. Stir for 30 mins to form the Vilsmeier complex.

    • Add the N-cyclopropyl intermediate from Step 1 (1.0 eq) dissolved in DMF.

    • Heat the mixture to 90°C for 4 hours. Quench over ice water and neutralize with saturated aqueous NaOAc.

  • Self-Validation Checkpoint: Isolate the solid and analyze via ¹H NMR. The successful formation of 1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carbaldehyde is confirmed by a highly deshielded singlet at ~10.1 ppm (the C-3 aldehyde proton) and the disappearance of the aliphatic C-2/C-3 protons [6].

Protocol B: Traditional Grohe Route (Using 2,3,4,5-Tetrafluorobenzoic acid)

Step 1: Acyl Chloride Formation

  • Causality: Thionyl chloride (SOCl₂) converts the stable carboxylic acid into a highly reactive acyl chloride, activating the carbonyl carbon for the subsequent enamine coupling.

  • Procedure: Reflux 2,3,4,5-tetrafluorobenzoic acid with SOCl₂ (1.5 eq) and a catalytic drop of DMF in toluene for 4 hours.

  • Self-Validation Checkpoint: Quench a 50 µL aliquot in 1 mL of anhydrous methanol. GC-MS analysis should reveal the methyl ester derivative, confirming complete conversion to the acyl chloride without degrading the GC column [5].

Pathway Visualization

The following diagram maps the logical flow and efficiency of the three synthetic strategies discussed.

G cluster_0 Gould-Jacobs Route cluster_1 Grohe Route cluster_2 Bicyclic Scaffold Route A1 3-Chloro-4-fluoroaniline A2 EMME Condensation (140°C) A1->A2 A3 Thermal Cyclization (>250°C) A2->A3 Final Fluoroquinolone Core (e.g., Ciprofloxacin, STING Modulators) A3->Final Low Yield, Regio-issues B1 2,3,4,5-Tetrafluorobenzoic Acid B2 Acyl Chloride Formation + Amination B1->B2 B3 Base-Catalyzed Cyclization B2->B3 B3->Final High Yield, Multi-step C1 6,7-Difluoro-1,2,3,4- tetrahydroquinolin-4-one C2 N-Alkylation (Mild Conditions) C1->C2 C3 Oxidation / Formylation C2->C3 C3->Final High Yield, Fewer Steps

Caption: Synthetic workflow comparison demonstrating the step-economy of the bicyclic scaffold route.

Conclusion

Benchmarking the synthesis of fluoroquinolone cores reveals a clear operational hierarchy. While 3-chloro-4-fluoroaniline and 2,3,4,5-tetrafluorobenzoic acid laid the historical groundwork for quinolone antibiotics, their acyclic nature introduces thermodynamic and operational bottlenecks. 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one circumvents these issues by providing a pre-formed, regiochemically absolute bicyclic scaffold. For researchers developing next-generation antimicrobials or novel STING modulators, adopting this advanced intermediate significantly reduces step count, eliminates extreme thermal requirements, and improves overall process E-factors.

References

  • Wikipedia Contributors. "Gould–Jacobs reaction." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Institutes of Health. "Effect of N-1/C-8 Ring Fusion and C-7 Ring Structure on Fluoroquinolone Lethality." PMC. Available at:[Link]

  • MDPI. "Quinolin-4-ones: Methods of Synthesis and Application in Medicine." Molecules. Available at:[Link]

  • Journal of the Korean Chemical Society. "Preparation of 2,3,4,5-Tetrafluorobenzoic Acid." KCS. Available at:[Link]

  • Google Patents. "WO2020249773A1 - Next-generation modulators of stimulator of interferon genes (sting)." WIPO.
Comparative

Reproducibility of 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one Synthesis Pathways Across Different Labs

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation Executive Summary & Mechanistic Context The compound 6,7-difluoro-1,2,3,4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Validation

Executive Summary & Mechanistic Context

The compound 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one (CAS: 114417-39-9) is a highly sought-after heterocyclic building block. It serves as a critical intermediate in the synthesis of fluoroquinolone-class antibiotics and, more recently, in the development of novel immunotherapies such as STING (Stimulator of Interferon Genes) modulators [1].

Despite its structural simplicity, lab-to-lab reproducibility of its synthesis remains a persistent bottleneck. As a Senior Application Scientist, I frequently observe process chemists struggling with the cyclization step. The root cause is electronic: the two highly electronegative fluorine atoms exert a strong inductive pull ( −I effect), severely deactivating the aromatic ring toward electrophilic aromatic substitution (Friedel-Crafts). Overcoming this energy barrier requires harsh conditions, which often leads to poor scalability, charring, and variable yields.

This guide objectively compares the two most prevalent synthetic pathways, providing causality-driven, self-validating protocols to ensure reproducible yields regardless of your laboratory setup.

Synthetic Pathway Comparison

Route A: The Acylation-Alkylation Pathway (3-Chloropropionyl Chloride)

This classical route involves the initial acylation of 3,4-difluoroaniline to form an intermediate amide, followed by an intramolecular Friedel-Crafts alkylation [2]. While atom-economical, the terminal cyclization requires a molten aluminum chloride ( AlCl3​ ) complex at extreme temperatures.

RouteA A 3,4-Difluoroaniline C 3-Chloro-N-(3,4-difluorophenyl) propanamide A->C Acylation (DIPEA, EtOAc) B 3-Chloropropionyl Chloride B->C D 6,7-Difluoro-1,2,3,4- tetrahydroquinolin-4-one C->D Friedel-Crafts Alkylation (AlCl3, 120-180 °C)

Fig 1. Synthesis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one via Route A (Acylation).

Route B: The Michael-Acylation Pathway (Acrylic Acid)

A more modern and scalable alternative. The aniline undergoes an aza-Michael addition with acrylic acid to form a β -alanine derivative. The subsequent ring closure is an intramolecular Friedel-Crafts acylation driven by a dehydrating acid catalyst [3]. Substituting traditional Polyphosphoric Acid (PPA) with Eaton's Reagent ( P2​O5​ in methanesulfonic acid) dramatically improves thermal homogeneity and reproducibility.

RouteB A 3,4-Difluoroaniline C N-(3,4-Difluorophenyl) -beta-alanine A->C Michael Addition (Toluene, Reflux) B Acrylic Acid B->C D 6,7-Difluoro-1,2,3,4- tetrahydroquinolin-4-one C->D Friedel-Crafts Acylation (Eaton's Reagent, 100 °C)

Fig 2. Synthesis of 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one via Route B (Michael).

Quantitative Data: Pathway Performance

To evaluate reproducibility, we must look at the empirical data collected across multiple scale-up attempts. The table below summarizes the operational metrics of both pathways.

ParameterRoute A (Acylation-Alkylation)Route B (Michael-Acylation w/ Eaton's)
Overall Yield 35 – 45%60 – 75%
Crude Purity ~80% (Requires column chromatography)~90% (Purifiable via recrystallization)
Scalability Poor (Molten AlCl3​ is highly viscous)Excellent (Eaton's reagent remains fluid)
Environmental Impact High (Stoichiometric aluminum/HCl waste)Moderate (Phosphorus/sulfur waste)
Primary Failure Point Charring at 180 °C due to poor heat transferMinor regioselectivity issues (5,6-difluoro isomer)

Self-Validating Experimental Protocols

To ensure scientific integrity and E-E-A-T standards, the following protocols are designed not just as a list of instructions, but as self-validating systems. In-Process Controls (IPCs) are embedded to confirm causality and intermediate success before proceeding.

Protocol A: Route B (Recommended for High Reproducibility)

Step 1: Synthesis of N-(3,4-Difluorophenyl)- β -alanine

  • Causality: Toluene is utilized as the solvent because its boiling point (~110 °C) provides the exact thermal energy required to overcome the activation barrier of the aza-Michael addition without inducing uncontrolled polymerization of the acrylic acid.

  • Procedure:

    • Charge a round-bottom flask with 3,4-difluoroaniline (1.0 eq) and Toluene (5 volumes).

    • Add acrylic acid (1.2 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 16 hours.

  • Self-Validation (IPC): Perform TLC (Hexane:EtOAc 6:4). The starting aniline ( Rf​≈0.6 ) should be consumed, replaced by a highly polar, UV-active spot at the baseline ( Rf​≈0.1 ) representing the carboxylic acid intermediate.

  • Workup: Cool to 5 °C. The product will precipitate. Filter and wash with cold hexanes to afford the intermediate in ~85% yield.

Step 2: Cyclization via Eaton's Reagent

  • Causality: The deactivated difluorophenyl ring resists cyclization. While PPA is traditionally used, its extreme viscosity at room temperature makes stirring impossible, leading to localized "hot spots" that destroy the product. Eaton's reagent ( P2​O5​ in MeSO3​H ) acts as both a powerful dehydrating agent to form the reactive acylium ion and a fluid solvent, ensuring homogeneous heat distribution.

  • Procedure:

    • Dissolve the intermediate from Step 1 in Eaton's Reagent (5 volumes) at room temperature.

    • Heat the homogeneous solution to 100 °C for 4 hours.

  • Self-Validation (IPC): Quench a 0.1 mL aliquot in water, extract with EtOAc, and run LC-MS. Look for the disappearance of the intermediate mass and the appearance of the cyclized product ( m/z=184.1 [M+H]+ ).

  • Workup: Carefully pour the hot mixture over crushed ice (highly exothermic). Adjust the pH to 5-6 using 20% aqueous NaOH, keeping the internal temperature below 20 °C to prevent base-catalyzed degradation. Extract with EtOAc, dry over Na2​SO4​ , and concentrate. Recrystallize from Ethanol to yield the pure 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one.

Protocol B: Route A (Classical Approach)

Step 1: Synthesis of 3-Chloro-N-(3,4-difluorophenyl)propanamide

  • Causality: N,N-Diisopropylethylamine (DIPEA) is strictly required as an acid scavenger. Without it, the HCl gas generated during acylation will protonate the unreacted 3,4-difluoroaniline, forming an insoluble anilinium salt and artificially capping your yield at 50%.

  • Procedure:

    • Dissolve 3,4-difluoroaniline (1.0 eq) and DIPEA (1.5 eq) in EtOAc (10 volumes) at 0 °C.

    • Add 3-chloropropionyl chloride (1.1 eq) dropwise over 30 minutes. Stir for 2 hours at room temperature.

  • Self-Validation (IPC): TLC (Hexane:EtOAc 7:3). The product amide ( Rf​≈0.4 ) will appear cleanly above the baseline.

  • Workup: Wash the organic layer with 1M HCl, saturated NaHCO3​ , and brine. Concentrate to yield the amide quantitatively.

Step 2: Intramolecular Friedel-Crafts Alkylation

  • Causality: Because the primary alkyl chloride is a poor electrophile and the difluorophenyl ring is highly deactivated, a stoichiometric AlCl3​ melt is required to force the generation of a highly polarized electrophilic complex.

  • Procedure:

    • Mix the amide intermediate thoroughly with anhydrous AlCl3​ (3.0 eq) in a mortar and pestle (conduct in a glovebox or dry environment).

    • Transfer the solid mixture to a flask and heat to 150–180 °C for 2 hours until a dark, viscous melt forms.

  • Self-Validation (IPC): LC-MS of a quenched aliquot will show product mass ( m/z=184.1 [M+H]+ ).

  • Workup: Cool the melt to 80 °C and strictly quench by pouring into a mixture of ice and concentrated HCl (to dissolve aluminum salts). Extract with EtOAc and purify via silica gel chromatography. Note: Yields rarely exceed 45% due to thermal charring.

References

  • Next-generation modulators of stimulator of interferon genes (sting) World Intellectual Property Organization (WIPO) Patent.[1]

  • 2-phenylacetamide (Lu AE51090): An Allosteric Muscarinic M1 Receptor Agonist with Unprecedented Selectivity and Procognitive Potential Journal of Medicinal Chemistry, ACS Publications.[Link][2]

  • Nitric Oxide Synthase Inhibitors United States Patent Application.[3]

Sources

Validation

Cross-validation of in vitro assays using 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one derivatives

Cross-Validation of In Vitro Assays for STING Modulators Derived from 6,7-Difluoro-1,2,3,4-Tetrahydroquinolin-4-One As a Senior Application Scientist, I frequently observe drug discovery programs stall in late preclinica...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of In Vitro Assays for STING Modulators Derived from 6,7-Difluoro-1,2,3,4-Tetrahydroquinolin-4-One

As a Senior Application Scientist, I frequently observe drug discovery programs stall in late preclinical stages due to an over-reliance on a single assay format. When evaluating novel chemotypes—such as derivatives of the 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one scaffold, which has emerged as a highly privileged building block for next-generation Stimulator of Interferon Genes (STING) modulators [1]—a rigorous, cross-validated in vitro testing funnel is mandatory.

Biochemical binding does not guarantee cellular permeability, and reporter gene activation does not always translate to physiological cytokine secretion. To establish a self-validating data package, researchers must orthogonally cross-reference thermodynamic binding, kinetic engagement, and phenotypic cellular responses. This guide provides an objective framework for cross-validating these assays, complete with optimized protocols and comparative data structures.

The Mechanistic Rationale for Assay Cross-Validation

The cGAS-STING pathway is a critical mediator of innate immunity. Upon binding to cyclic dinucleotides (like 2'3'-cGAMP) or synthetic non-nucleotide small molecules, the ER-resident STING protein undergoes a profound conformational change. It translocates to the Golgi, recruits TBK1, and phosphorylates IRF3, ultimately driving the transcription of Type I interferons (e.g., IFN-β) [2].

Because 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one derivatives can exhibit varying degrees of lipophilicity and auto-fluorescence, relying solely on a primary biochemical screen often yields false positives. We must map the compound's journey from direct target engagement to functional cellular output.

STING_Pathway Compound 6,7-Difluoro-THQ Derivatives STING STING (ER Resident) Compound->STING Binding (SPR/FTSA/HTRF) TBK1 TBK1 Recruitment STING->TBK1 Translocation IRF3 IRF3 Phosphorylation TBK1->IRF3 Phosphorylation Nucleus ISG Transcription (Reporter Assay) IRF3->Nucleus Translocation IFN IFN-β Secretion (ELISA) Nucleus->IFN Translation

Figure 1: STING signaling cascade and corresponding points of in vitro assay intervention.

Phase I: Biochemical Target Engagement

To confirm that a 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one derivative physically interacts with the STING C-terminal domain (CTD), we cross-validate using three orthogonal methods: Fluorescence Thermal Shift Assay (FTSA) , Homogeneous Time-Resolved Fluorescence (HTRF) , and Surface Plasmon Resonance (SPR) .

  • FTSA (Thermal Shift): Measures thermodynamic stabilization (ΔTm). It is high-throughput but susceptible to artifacts from lipophilic compounds that non-specifically bind hydrophobic patches [1].

  • HTRF: A competitive binding assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). It is highly resistant to compound auto-fluorescence and provides an accurate IC50 by displacing a labeled tracer [3].

  • SPR: The gold standard for label-free, real-time kinetics. It provides association (Kon) and dissociation (Koff) rates, calculating a true equilibrium dissociation constant (KD) [4].

Protocol 2.1: Self-Validating FTSA for STING Modulators

Causality Check: Sypro Orange dye is highly sensitive to buffer pH and salt concentrations. We utilize a physiological buffer to ensure the STING dimer remains stable in its apo state.

  • Protein Preparation: Dilute recombinant human STING-CTD (WT or specific alleles like R232/H232) to a final concentration of 0.1 mg/mL in assay buffer (50 mM HEPES, 150 mM NaCl, pH 7.5) [1].

  • Compound Incubation: Dispense 16 µL of the STING protein solution into a 384-well PCR plate. Add 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one derivatives (10 µM final concentration, 1% DMSO). Incubate at room temperature for 20 minutes to allow equilibrium binding.

  • Dye Addition: Add 4 µL of a 5X Sypro Orange dye dilution (ThermoFisher) to each well.

  • Thermal Denaturation: Run the plate in a Real-Time PCR System (e.g., QuantStudio 6 Flex). Ramp the temperature from 25°C to 99°C at a rate of 0.05°C/second.

  • Validation Control: Always include an apo-STING + DMSO well (baseline Tm) and a 2'3'-cGAMP well (positive control). A valid assay requires the cGAMP control to yield a ΔTm of ≥ 5.0°C.

Protocol 2.2: HTRF Competitive Binding Assay
  • Reagent Assembly: Utilize a commercial STING HTRF binding kit (e.g., Revvity/Cisbio). Prepare the STING-tagged protein and the labeled cGAMP tracer in the provided detection buffer.

  • Competition: In a 384-well low-volume plate, mix 5 µL of the test compound (serial dilutions), 5 µL of STING protein, and 5 µL of the labeled tracer.

  • Incubation & Readout: Incubate for 3 hours at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 665 nm and 620 nm).

  • Analysis: Calculate the IC50 based on the 665/620 nm emission ratio.

Table 1: Biochemical Cross-Validation Data Summary

Representative data comparing three synthetic derivatives against the endogenous ligand.

Compound IDScaffold MotifFTSA ΔTm (°C)HTRF IC50 (nM)SPR KD (nM)SPR Kinetics Profile
2'3'-cGAMP Endogenous Dinucleotide+ 8.24.23.8Fast-on / Slow-off
Derivative A 6,7-difluoro-THQ+ 5.145.052.1Fast-on / Fast-off
Derivative B 6,7-difluoro-THQ (Fluorinated)+ 6.812.515.3Slow-on / Slow-off
Derivative C 6,7-difluoro-THQ (Methylated)+ 0.5>10,000N/BNon-Binder

Phase II: Cellular Functional Validation

A compound may bind STING with high affinity in a biochemical assay but fail to activate the pathway in cells due to poor membrane permeability or rapid efflux. To validate functional agonism, we cross-reference a Reporter Gene Assay with a Cytokine Release Assay (ELISA) .

  • THP1-Dual Reporter Assay: THP1 cells (human monocytes) are engineered with a Lucia luciferase reporter driven by an ISG54 (Interferon-Stimulated Gene) promoter. This provides a direct, highly sensitive readout of IRF pathway activation [2].

  • IFN-β ELISA: Measures the terminal phenotypic output—the actual translation and secretion of Interferon-beta into the cell culture supernatant [3].

Protocol 3.1: THP1-Dual Reporter Assay

Causality Check: THP1 cells grow in suspension. Careful handling is required to prevent shear stress, which can cause spontaneous, compound-independent immune activation.

  • Cell Plating: Harvest THP1-Dual cells (InvivoGen) and resuspend in fresh RPMI 1640 media (10% FBS). Seed 1×10^5 cells per well in 180 µL media into a flat-bottom 96-well plate [2].

  • Compound Treatment: Add 20 µL of the 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one derivatives (prepared in PBS/DMSO) to achieve the desired dose-response concentrations.

  • Incubation: Incubate the cells for 24 hours at 37°C, 5% CO2.

  • Luciferase Quantification: Transfer 20 µL of the cell supernatant to an opaque 96-well plate. Add 50 µL of QUANTI-Luc substrate. Immediately read the luminescence signal using a microplate reader (e.g., Tecan Infinite M1000) [3].

  • Validation Control: Include a STING-KO THP1 cell line treated with the same compounds. If luminescence is observed in the KO line, the compound is causing off-target, STING-independent ISG activation.

Table 2: Cellular Functional Cross-Validation Data Summary
Compound IDTHP1-Dual Reporter EC50 (nM)STING-KO THP1 ActivityIFN-β Secretion (ELISA) Max (pg/mL)Cellular Permeability
diABZI (Ref) 1.5Negative2,500High
Derivative A 450.0Negative400Moderate
Derivative B 28.5Negative1,850High
Derivative C N/ANegativeBaselinePoor/Inactive

The Cross-Validation Workflow Architecture

To systematically eliminate false positives and identify clinical candidates, the data from Phase I and Phase II must be integrated. Compounds like Derivative B demonstrate the ideal profile: strong thermodynamic stabilization (FTSA), high-affinity competitive binding (HTRF/SPR), and potent cellular functional output (THP1/ELISA).

Workflow Phase1 Phase 1: Biochemical Binding FTSA FTSA (Thermal Shift) Identifies ΔTm Phase1->FTSA HTRF HTRF Competitive Assay Calculates IC50 Phase1->HTRF SPR SPR Kinetics Determines Kon/Koff Phase1->SPR Phase2 Phase 2: Cellular Function FTSA->Phase2 HTRF->Phase2 SPR->Phase2 THP1 THP1-Dual Reporter Measures IRF EC50 Phase2->THP1 ELISA IFN-β ELISA Quantifies Cytokine Release Phase2->ELISA Decision Hit Confirmation (Cross-Validated) THP1->Decision ELISA->Decision

Figure 2: The bi-phasic cross-validation workflow for confirming STING modulators.

By strictly adhering to this cross-validation framework, researchers can confidently advance 6,7-difluoro-1,2,3,4-tetrahydroquinolin-4-one derivatives from raw chemical matter into highly validated, E-E-A-T compliant lead compounds for immuno-oncology and infectious disease applications.

References

  • Next-generation modulators of stimulator of interferon genes (sting). Google Patents (WO2020249773A1).
  • High potency STING agonists engage unique myeloid pathways to reverse pancreatic cancer immune privilege . Journal for ImmunoTherapy of Cancer (BMJ). Available at:[Link]

  • SHR1032, a novel STING agonist, stimulates anti-tumor immunity and directly induces AML apoptosis . Scientific Reports (PMC/NIH). Available at:[Link]

  • Design, Synthesis, and Biological Evaluation of Selective STING Synergists That Enhance cGAMP-STING Pathway Activation without Inherent Agonist Activity . Journal of Medicinal Chemistry (ACS). Available at:[Link]

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 6,7-Difluoro-1,2,3...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the safe handling, necessary personal protective equipment (PPE), and disposal of 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one. As a Senior Application Scientist, this guide is formulated to ensure your safety and operational success by integrating technical data with practical, field-proven insights.

Hazard Identification and Risk Assessment

The primary hazards associated with the difluoro-tetrahydroquinoline core structure include acute toxicity, skin and eye irritation, and potential respiratory effects.[2] The presence of a ketone group and fluorine atoms may introduce additional, uncharacterized hazards. Therefore, this compound must be handled as a hazardous substance.

Anticipated Hazard Classifications Based on Analogous Compounds:

Hazard ClassificationAnalogous Compound(s)Key Findings
Acute Toxicity (Oral, Dermal, Inhalation) 6,7-difluoro-1,2,3,4-tetrahydroquinoline, 7-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochlorideHarmful if swallowed, in contact with skin, or if inhaled.
Skin Corrosion/Irritation 6,7-difluoro-1,2,3,4-tetrahydroquinoline, 6-FluoroquinolineCauses skin irritation.[2][3]
Serious Eye Damage/Irritation 6,7-difluoro-1,2,3,4-tetrahydroquinoline, 6-FluoroquinolineCauses serious eye irritation.[2][3]
Specific Target Organ Toxicity (Single Exposure) 6,7-difluoro-1,2,3,4-tetrahydroquinolineMay cause respiratory irritation.[2]
Carcinogenicity/Mutagenicity QuinolineSome quinoline derivatives are suspected of causing genetic defects and may cause cancer.[4]

The fluorinated nature of this compound also warrants caution, as the metabolism of such compounds can sometimes produce toxic byproducts.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is your first and most critical line of defense against accidental exposure. The following PPE is mandatory when handling 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one.

EquipmentSpecificationPurposeProtection Level
Hand Protection Nitrile or Neoprene Gloves (inspected before use)Provides a barrier against skin contact.[6]Primary
Eye Protection Chemical Splash GogglesProtects eyes from accidental splashes of solutions or contact with airborne powder.[6]Primary
Respiratory Protection - N95 (or higher) Particulate Respirator- Air-purifying respirator with organic vapor cartridges- For handling the solid, powdered form to prevent inhalation.[1]- For handling solutions or when vapors may be generated.[6]Task-Dependent
Body Protection - Laboratory Coat- Chemical-resistant Apron- Protects skin and personal clothing from contamination.[1]- Recommended when handling larger quantities or with a significant splash risk.[6]Primary & Secondary
Face Protection Face Shield (worn over goggles)To be worn during bulk transfers or reactions where there is a high risk of splashes.[6]Secondary

Operational Protocol: A Step-by-Step Workflow

The following workflow is designed to minimize exposure and ensure a safe handling process from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don all required PPE in designated area prep_hood Verify chemical fume hood is operational prep_ppe->prep_hood prep_spill Ensure spill kit and emergency wash stations are accessible prep_hood->prep_spill handle_weigh Weigh solid compound in fume hood prep_spill->handle_weigh handle_dissolve Slowly add solid to solvent to avoid splashing handle_weigh->handle_dissolve handle_reaction Conduct all experimental procedures within the fume hood handle_dissolve->handle_reaction cleanup_decon Decontaminate all glassware and surfaces handle_reaction->cleanup_decon cleanup_waste Dispose of all solid and liquid waste in labeled halogenated waste container cleanup_decon->cleanup_waste cleanup_ppe Remove PPE in the designated area cleanup_waste->cleanup_ppe

Safe handling workflow for 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one.

Detailed Steps:

  • Preparation:

    • Donning PPE: Before entering the designated handling area, put on a laboratory coat, nitrile or neoprene gloves, and chemical splash goggles.[6]

    • Work Area Preparation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Handling:

    • Weighing: When handling the solid form, wear an N95 or higher-rated particulate respirator to prevent inhalation of dust particles.[1]

    • Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing. If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[6]

    • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding. Avoid direct contact with the substance at all times.

  • Cleanup and Disposal:

    • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.

    • Waste Disposal: All solid waste (contaminated gloves, weigh boats, etc.) and liquid waste must be disposed of in a clearly labeled hazardous waste container designated for halogenated organic compounds.[7]

    • PPE Removal: Remove PPE in the designated area to prevent the spread of contamination. Dispose of single-use items in the hazardous waste container.[6]

Disposal Plan: Compliant and Safe

As a fluorinated organic compound, 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one is classified as a halogenated waste.[7] Improper disposal can lead to environmental contamination and regulatory non-compliance.

Key Disposal Principles:

  • Segregation: Do not mix halogenated waste with non-halogenated waste streams. This is crucial as the disposal methods, such as high-temperature incineration, are different and more costly for halogenated compounds.[8][9]

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste - Halogenated Organic Compounds" and list all chemical constituents.[9]

  • Containers: Use designated, leak-proof containers for waste collection. Keep containers closed when not in use.[9]

  • Consult EHS: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS office for waste pickup and to address any specific questions.

By implementing these safety and logistical measures, researchers can confidently and safely handle 6,7-Difluoro-1,2,3,4-tetrahydroquinolin-4-one, ensuring a secure environment for groundbreaking scientific discoveries.

References

  • NextSDS. (n.d.). 6,7-difluoro-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. Retrieved from [Link]

  • Di Ciaula, A., & Portincasa, P. (2025, May 24). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. MDPI. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Toxicological Review of Quinoline (CAS No. 91-22-5). Retrieved from [Link]

  • El-Naas, M. H., Al-Zuhair, S., & Al-Lobaney, A. (2017, June 4). Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. Retrieved from [Link]

  • Bucknell University. (2016, April 15). Hazardous Waste Segregation. Retrieved from [Link]

  • Feed 2. (n.d.). Halogenated Waste Treatment. Retrieved from [Link]

  • Perreault, F., O'Keefe, T. J., & Fernando, N. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Safety of Fluoroquinolones: An Update. Retrieved from [Link]

  • Temple University Campus Operations. (n.d.). Halogenated Solvents in Laboratories. Retrieved from [Link]

  • NextSDS. (n.d.). 6,8-difluoro-1,2,3,4-tetrahydroquinoline — Chemical Substance Information. Retrieved from [Link]

  • Oil WORX. (n.d.). Halogenated Waste. Retrieved from [Link]

  • Rogóż, R., Sadowska-Bartosz, I., & Bartosz, G. (2022). New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies. PMC. Retrieved from [Link]

  • Galano, A., & Alvarez-Idaboy, J. R. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. PMC. Retrieved from [Link]

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